Gestonorone Caproate
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV.
A long-acting potent progestogen structurally related to PROGESTERONE. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1185)
See also: Norethindrone (related); Norethynodrel (related); Desogestrel (related) ... View More ...
Structure
3D Structure
特性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCMZMFZXXQDJ-UKNJCJGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871837 | |
| Record name | Gestonorone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253-28-7 | |
| Record name | Gestonorone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestonorone caproate [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestonorone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestonorone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gestonorone caproate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTONORONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gestonorone Caproate in Benign Prostatic Hyperplasia: A Technical Whitepaper on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The pathophysiology of BPH is complex and multifactorial, with androgens, particularly dihydrotestosterone (DHT), playing a pivotal role in its development and progression. Gestonorone caproate (also known as gestronol hexanoate), a synthetic progestin, has been utilized in the treatment of BPH. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its therapeutic effects on the prostate. Its action is multifaceted, involving potent antigonadotropic effects, direct actions on prostatic tissue, and inhibition of key enzymes in the androgen synthesis pathway. This document synthesizes available data, details experimental methodologies, and visualizes the key pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction to this compound
This compound is a potent, long-acting synthetic progestogen, a derivative of 17α-hydroxyprogesterone and 19-norprogesterone.[1] It functions primarily as an agonist of the progesterone receptor, exhibiting approximately 20 to 25 times the potency of progesterone in animal bioassays.[1][2] Marketed under brand names such as Depostat and Primostat, it has been used in the management of BPH and endometrial cancer.[1][3] Its therapeutic efficacy in BPH stems from its ability to modulate the hormonal environment of the prostate gland through several distinct mechanisms.
Core Mechanisms of Action in Benign Prostatic Hyperplasia
The therapeutic effect of this compound in BPH is not attributed to a single mode of action but rather to a combination of systemic and local effects that collectively reduce prostatic growth and alleviate symptoms.
Antigonadotropic Activity and Testosterone Suppression
As a potent progestin, this compound possesses strong antigonadotropic properties.[1] By activating progesterone receptors, it exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to a marked suppression of gonadotropin secretion, specifically Luteinizing Hormone (LH).[4] The reduction in circulating LH levels subsequently diminishes testicular androgen production, resulting in a significant decrease in serum testosterone.[4][5]
Clinical studies have quantified this effect. A 5-day treatment with this compound was shown to suppress plasma and serum LH levels in patients with BPH.[4] In another study, intramuscular administration of 400 mg/week of this compound suppressed testosterone levels by 75% in men, a level of suppression approaching that of surgical castration (orchiectomy), which reduces testosterone by approximately 91%.[1][5] Progestins, in general, can maximally suppress testosterone levels by about 70 to 80%.[1][5]
Inhibition of 5α-Reductase
The prostate gland's growth and function are highly dependent on dihydrotestosterone (DHT), a potent metabolite of testosterone. The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase.[6][7] this compound has been reported to act as an inhibitor of 5α-reductase, similar to the natural hormone progesterone.[1][8] By inhibiting this enzyme, this compound reduces the intraprostatic concentration of DHT, thereby mitigating its proliferative stimulus on both epithelial and stromal cells of the prostate.[9]
Direct Effects on Prostatic Tissue
Beyond its systemic hormonal effects, this compound also exerts direct actions within the prostate gland itself.
-
Decreased Testosterone Uptake: In vivo studies have demonstrated that this compound significantly suppresses the uptake of radiolabeled testosterone into BPH tissue.[4][10] This reduction in androgen uptake further limits the substrate available for conversion to DHT and subsequent binding to the androgen receptor (AR).
-
Inhibition of Intraprostatic Testosterone Metabolism: Daily injections of gestonorone have been shown to significantly suppress the intraprostatic metabolism of testosterone, particularly its conversion to dihydrotestosterone.[4]
-
Antiproliferative Effects: this compound has been found to have direct antiproliferative effects.[1] In animal models, it has been shown to decrease the weights of the prostate gland and seminal vesicles by 40% to 70% in adult male rats.[1] This suggests a direct inhibitory effect on the cellular growth processes within these tissues.
Signaling Pathways and Visualizations
The mechanism of this compound can be visualized through its points of intervention in the androgen signaling pathway that drives BPH.
Caption: Androgen signaling pathway in BPH and points of intervention by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: Hormonal and Prostatic Effects in Preclinical and Clinical Studies
| Parameter | Species | Finding | Dosage | Reference |
| Testosterone Suppression | Human | 75% reduction in serum testosterone | 400 mg/week (IM) | [1][5] |
| LH Suppression | Human | Suppressed plasma and serum LH levels | 200 mg daily or alternate days | [4] |
| Prostate & Seminal Vesicle Weight | Rat | 40% to 70% decrease in weight | Not Specified | [1] |
| Testosterone Uptake in BPH Tissue | Human | Significantly suppressed | 200 mg daily (IM) | [4] |
| Testosterone Metabolism to DHT | Human | Significantly suppressed | 200 mg daily (IM) | [4] |
Table 2: Clinical Efficacy in BPH Patients
| Study Outcome | Patient Cohort | Finding | Reference |
| Subjective & Objective Improvement | 30 male patients with BPH | Definite improvement after treatment | [11] |
| Residual Urine Volume | 30 male patients with BPH | Significant diminishment in 78% of cases | [11] |
| Urethral Lumen Occlusion | 20 patients (follow-up) | Some reduction in 65% of patients | [11] |
| Favorable Results | Patients with Stage I or II prostatic adenoma | Favorable results in 65% of patients | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a summary of a key experimental protocol used to investigate this compound's in vivo effects.
Protocol: In Vivo Study of this compound on Testosterone Metabolism in BPH (Adapted from Orestano et al., 1976)
-
Objective: To study the effect of this compound on plasma LH, and the uptake and metabolism of testosterone in BPH tissue.
-
Patient Population: 18 patients diagnosed with obstructive benign prostatic hypertrophy.
-
Treatment Groups:
-
Group 1 (Control): No pretreatment.
-
Group 2 (Gestonorone Daily): 200 mg this compound injected intramuscularly daily for 5 days pre-operatively.
-
Group 3 (Gestonorone Alternate Days): 200 mg this compound injected intramuscularly on alternate days for 5 days pre-operatively.
-
Group 4 (Cyproterone Acetate): 300 mg daily as a comparative antiandrogen.
-
-
Experimental Procedure:
-
Pre-treatment: Patients in groups 2, 3, and 4 received the specified drug regimen for 5 days.
-
Hormone Analysis: Blood samples were taken to measure plasma and serum LH levels before and after the 5-day treatment period.
-
Radiotracer Administration: Following the treatment period, patients were injected intravenously with H3-labeled testosterone.
-
Pharmacokinetic Analysis: Blood samples were drawn at multiple time points to study the elimination of total radioactivity and H3-testosterone from the plasma.
-
Tissue Analysis: During subsequent prostatectomy, BPH tissue was obtained. The tissue was analyzed to determine the total uptake of radioactivity and to characterize the intraprostatic metabolism of H3-testosterone, particularly its conversion to H3-dihydrotestosterone.
-
-
Key Findings: The daily this compound regimen (Group 2) was uniquely effective in significantly suppressing both the uptake of radioactivity into BPH tissue and its subsequent metabolism to dihydrotestosterone.[4]
Caption: Experimental workflow for an in vivo study of this compound in BPH patients.
Conclusion
The mechanism of action of this compound in the treatment of benign prostatic hyperplasia is a well-defined, multifactorial process. It leverages its potent progestogenic activity to systemically reduce androgen production via antigonadotropic effects. Concurrently, it acts directly on the prostate to inhibit the local conversion of testosterone to the more potent dihydrotestosterone through 5α-reductase inhibition and reduces the overall uptake of androgens into the prostatic cells. This combined assault on the androgen signaling pathway effectively diminishes the primary stimulus for prostatic growth. The quantitative data from both preclinical and clinical studies provide robust evidence for these mechanisms, underscoring its utility as a therapeutic agent for BPH. This comprehensive understanding of its core pharmacology is essential for the continued development of targeted therapies for androgen-dependent prostatic diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]
- 9. Endocrine control of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conservative treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Gestonorone therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Gestonorone Caproate: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone.[1][2] It is a derivative of 17α-hydroxy-19-norprogesterone and is utilized in the treatment of benign prostatic hyperplasia and endometrial cancer.[3][4][5] This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for this compound, tailored for professionals in the field of drug discovery and development.
Chemical Structure and Identification
This compound is a synthetic norpregnane steroid.[1] Specifically, it is the 17α-hexanoate ester of gestonorone (17α-hydroxy-19-norprogesterone).[1]
IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[3][6]
Synonyms: Gestronol hexanoate, Depostat, Primostat, 17-hydroxy-19-norpregn-4-ene-3,20-dione hexanoate[3][7][8]
| Identifier | Value |
| CAS Number | 1253-28-7[6][7] |
| Molecular Formula | C26H38O4[6][7] |
| Molecular Weight | 414.58 g/mol [7] |
| Melting Point | 123-124°C[7] |
| Appearance | Off-White to Pale Beige Solid[] |
| Optical Rotation | [a]D +13° (chloroform)[7] |
| UV max | 239 nm (ε 17540)[7] |
Synthesis of this compound
The synthesis of this compound involves the esterification of the tertiary hydroxyl group at the C17 position of gestonorone (17α-hydroxy-19-norprogesterone) with hexanoic acid (caproic acid) or a reactive derivative such as n-hexanoyl chloride.[1][10] A common method, analogous to the synthesis of similar steroid esters like hydroxyprogesterone caproate, utilizes n-hexanoic acid in the presence of an acid catalyst and a dehydrating agent or solvent that allows for the removal of water.[11][12]
Synthesis Pathway
The overall synthetic transformation can be depicted as follows:
Caption: Synthesis pathway of this compound from gestonorone.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from methodologies for similar steroid esterifications.[11][12]
Materials:
-
Gestonorone (17α-hydroxy-19-norprogesterone)
-
n-Hexanoic acid
-
Pyridine
-
p-Toluenesulfonic acid
-
Toluene
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a Dean-Stark trap, combine 20g of gestonorone, 60 mL of n-hexanoic acid, 40 mL of pyridine, 4g of p-toluenesulfonic acid, and 300 mL of toluene.
-
Esterification: Heat the reaction mixture to 110-120°C and maintain reflux for approximately 2.5-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Water generated during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Work-up and Concentration: Once the starting material is consumed as indicated by TLC, cool the reaction mixture. Concentrate the mixture under reduced pressure to remove toluene, pyridine, and any unreacted n-hexanoic acid.
-
Hydrolysis of Side-Products: To the concentrated residue, add 100 mL of ethanol and 3 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 2 hours to hydrolyze any potential diester side-products. Monitor this step by TLC until the hydrolysis is complete.
-
Isolation and Purification: Cool the mixture to below 5°C to precipitate the crude this compound. Collect the solid product by filtration and dry it. The crude product can be further purified by recrystallization from ethanol.
Quantitative Data from a Representative Synthesis:
A synthesis of the closely related hydroxyprogesterone caproate using a similar protocol reports the following yields.[11]
| Stage | Yield |
| Crude Product Yield | 115-120% (relative to starting steroid) |
| Refined Product Yield | 80-82.5% (from crude product) |
| Total Yield | Up to 95-99% |
Mechanism of Action
While not the focus of synthesis, it is relevant for drug development professionals to understand that this compound acts as a progestin by binding to and activating progesterone receptors.[2] This hormone-receptor complex then translocates to the nucleus and modulates the transcription of target genes, leading to its therapeutic effects.[2] In the context of benign prostatic hyperplasia, it has been shown to inhibit the metabolism of testosterone.[13][14]
This guide provides a foundational understanding of the chemical properties and synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and safety standards.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gestonorone Capronate | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. This compound | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. This compound price & availability - MOLBASE [molbase.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN104017041A - Synthesis method of hydroxyprogesterone caproate - Google Patents [patents.google.com]
- 12. Hydroxyprogesterone caproate synthesis - chemicalbook [chemicalbook.com]
- 13. [Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Gestonorone Caproate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestonorone caproate, a synthetic progestogen, exerts its biological effects primarily through its potent agonist activity at the progesterone receptor (PR). This document provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding profile, and downstream signaling pathways. Quantitative data from available studies are summarized, and detailed experimental methodologies for key pharmacodynamic assays are provided. The signaling pathways are visually represented using diagrams to facilitate a comprehensive understanding of its molecular interactions and physiological effects.
Introduction
This compound, also known as gestronol hexanoate, is a synthetic derivative of 19-norprogesterone.[1] It is a long-acting progestin that has been utilized in various therapeutic applications, including the management of benign prostatic hyperplasia and endometrial cancer.[1] Its primary mechanism of action involves mimicking the effects of endogenous progesterone by binding to and activating progesterone receptors.[2] This activation leads to a cascade of intracellular events that modulate gene expression in target tissues, resulting in its progestational, anti-estrogenic, and antigonadotropic effects.[2]
Mechanism of Action
This compound's pharmacodynamic effects are mediated through its interaction with intracellular progesterone receptors. The lipophilic nature of the steroid allows it to diffuse across the cell membrane and bind to the ligand-binding domain of the PR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[2]
Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[2] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in cell proliferation, differentiation, and apoptosis.[2]
Progestational Effects
In the endometrium, this compound promotes the transformation from a proliferative to a secretory state, a crucial step for embryo implantation and the maintenance of pregnancy.[2] This effect is a hallmark of progestogenic activity and is the basis for its use in certain gynecological conditions.
Anti-estrogenic Effects
By activating the PR, this compound can downregulate the expression of estrogen receptors (ER), thereby antagonizing the proliferative effects of estrogen on target tissues such as the endometrium and breast.[2] This anti-estrogenic activity is beneficial in the management of hormone-sensitive cancers.
Antigonadotropic Effects
This compound exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins, in turn, decreases the production of gonadal steroid hormones like testosterone and estradiol.[1]
Quantitative Pharmacodynamic Data
| Receptor | Ligand | IC50 (nM)[1] | Relative Binding Affinity (%)[1] |
| Progesterone Receptor (rhPR-B) | Progesterone | 1.8 ± 0.2 | 100 |
| 17-OHPC | 6.9 ± 0.8 | 26 | |
| Progesterone Receptor (rhPR-A) | Progesterone | 2.1 ± 0.2 | 100 |
| 17-OHPC | 7.0 ± 1.2 | 30 | |
| Glucocorticoid Receptor (Rabbit Thymus) | Dexamethasone | 4.9 ± 0.5 | 100 |
| 17-OHPC | >1000 | <1 | |
| Progesterone | 120 ± 20 | 4 |
rhPR-A: Recombinant Human Progesterone Receptor-A rhPR-B: Recombinant Human Progesterone Receptor-B
Experimental Protocols
Receptor Binding Affinity Assay (Competitive Binding Assay)
This protocol is adapted from studies on 17-OHPC and represents a standard method for determining the binding affinity of this compound to steroid receptors.[1]
Objective: To determine the relative binding affinity (RBA) of this compound for the progesterone receptor (PR) and glucocorticoid receptor (GR).
Materials:
-
Test compound: this compound
-
Radioligand for PR: [³H]-progesterone
-
Radioligand for GR: [³H]-dexamethasone
-
Reference compounds: Progesterone, Dexamethasone
-
Receptor source: Cytosol preparations from cells expressing recombinant human PR-A and PR-B, or rabbit uterine tissue for PR and rabbit thymus tissue for GR.
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare cytosol containing the target receptor.
-
In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound (this compound) or the reference compound.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantify the amount of bound radioactivity in each tube using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.
In Vivo Progestational Activity (Clauberg Test)
This is a classical bioassay to determine the progestational activity of a compound.
Objective: To assess the ability of this compound to induce endometrial proliferation in immature female rabbits.
Materials:
-
Immature female rabbits (e.g., New Zealand White)
-
Estradiol benzoate
-
This compound
-
Vehicle (e.g., sesame oil)
-
Histology equipment and reagents
Procedure:
-
Prime immature female rabbits with daily injections of estradiol benzoate for a defined period (e.g., 6 days) to induce endometrial proliferation.
-
Following the estrogen priming period, administer daily injections of this compound at various dose levels for a subsequent period (e.g., 5 days). A control group receives the vehicle only.
-
24 hours after the last injection, euthanize the animals and collect uterine tissue.
-
Fix the uterine tissue in formalin, embed in paraffin, and prepare histological sections.
-
Stain the sections (e.g., with hematoxylin and eosin) and examine them microscopically.
-
Score the degree of endometrial glandular proliferation and arborization using a standardized scoring system (e.g., McPhail scale).
-
Compare the scores of the this compound-treated groups with the control group to determine the progestational potency.
In Vivo Antigonadotropic Activity Assay
This assay evaluates the ability of this compound to suppress gonadotropin secretion.
Objective: To determine the effect of this compound on circulating levels of LH and FSH in a male rat model.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle (e.g., sesame oil)
-
Blood collection supplies
-
Assay kits for LH and FSH (e.g., ELISA or RIA)
Procedure:
-
Acclimatize adult male rats to the housing conditions.
-
Administer daily injections of this compound at various dose levels for a defined period (e.g., 7 days). A control group receives the vehicle only.
-
At the end of the treatment period, collect blood samples via a suitable method (e.g., cardiac puncture or tail vein).
-
Separate the serum or plasma and store it frozen until analysis.
-
Measure the concentrations of LH and FSH in the samples using validated assay kits.
-
Compare the hormone levels in the this compound-treated groups with the control group to assess the degree of gonadotropin suppression.
Signaling Pathways
Upon activation by this compound, the progesterone receptor initiates a complex network of signaling pathways that mediate its diverse physiological effects.
Caption: Classical genomic signaling pathway of this compound.
Caption: Antigonadotropic effect of this compound.
Conclusion
This compound is a potent synthetic progestogen that exerts its pharmacodynamic effects primarily through the activation of the progesterone receptor. Its agonist activity at the PR leads to a range of physiological responses, including progestational effects on the endometrium, anti-estrogenic activity, and suppression of gonadotropin secretion. While specific quantitative binding data for this compound remains limited, information from related compounds and established experimental protocols provide a solid framework for understanding its pharmacodynamic profile. The elucidation of its signaling pathways is crucial for the continued development and targeted application of this and other progestin-based therapies. Further research is warranted to fully characterize its receptor binding kinetics and downstream gene regulatory networks.
References
Gestonorone Caproate: A Technical Guide to its Function as a Progesterone Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Gestonorone caproate is a 19-norprogesterone derivative that has been utilized in various therapeutic contexts, including the management of benign prostatic hyperplasia and certain types of cancer.[1] Its clinical efficacy is rooted in its function as a potent progestogen, exerting its effects by mimicking the action of endogenous progesterone.[2] This document will explore the molecular interactions and downstream cellular effects of this compound, focusing on its role as a progesterone receptor agonist.
Progesterone Receptor Binding and Activation
The primary mechanism of action for this compound involves its direct interaction with the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] Upon binding, the receptor undergoes a conformational change, leading to a cascade of intracellular events that ultimately modulate the transcription of target genes.
Quantitative Data
Despite extensive literature searches, specific quantitative data on the binding affinity (Kd, IC50) and receptor activation (EC50) of this compound for the progesterone receptor are not available in the public domain. However, comparative studies provide valuable insights into its potency.
| Compound | Receptor | Parameter | Value | Source |
| This compound | Progesterone Receptor | Relative Potency | Approx. 20-25 times more potent than progesterone or hydroxyprogesterone caproate (in animal bioassays) | [1] |
| 17α-Hydroxyprogesterone Caproate | Recombinant Human PR-A | Relative Binding Affinity | 30% that of progesterone | [3] |
| 17α-Hydroxyprogesterone Caproate | Recombinant Human PR-B | Relative Binding Affinity | 26% that of progesterone | [3] |
Signaling Pathways
Upon activation by this compound, the progesterone receptor modulates gene expression through a canonical signaling pathway. The activated receptor complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize progesterone receptor agonists. While specific protocols for this compound are not available, these represent standard approaches in the field.
Progesterone Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay is designed to determine the binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled progestin.
Materials:
-
Receptor Source: Cytosolic fraction from tissues expressing high levels of progesterone receptor (e.g., rabbit uterus) or recombinant human progesterone receptor.
-
Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-ORG 2058.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer containing molybdate to stabilize the receptor.
-
Dextran-Coated Charcoal: To separate bound from unbound radioligand.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle control.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add dextran-coated charcoal to adsorb unbound radioligand.
-
Centrifuge the tubes to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which represents the bound radioligand.
-
Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Progesterone Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, T47D) that is responsive to progestins.
-
Expression Vector: A plasmid containing the human progesterone receptor cDNA.
-
Reporter Vector: A plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase, beta-galactosidase).
-
Transfection Reagent.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer and Substrate for the reporter enzyme.
-
Luminometer or Spectrophotometer.
Procedure:
-
Co-transfect the chosen cell line with the progesterone receptor expression vector and the PRE-reporter vector.
-
Plate the transfected cells and allow them to recover.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme.
-
Plot the reporter activity against the concentration of this compound to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
This compound is a potent and pure agonist of the progesterone receptor. Its mechanism of action follows the canonical pathway of nuclear receptor activation, leading to the modulation of gene transcription. While specific quantitative data on its direct interaction with the progesterone receptor are lacking in publicly available resources, its high relative potency is well-documented. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel progestins. For professionals in drug development and research, a thorough understanding of these principles is crucial for the effective application and future development of progesterone receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone Caproate: A Technical Review of Historical Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate (also known as gestronol hexanoate) is a synthetic progestin that has been historically investigated for its therapeutic potential in various hormone-dependent conditions. This technical guide provides an in-depth review of the available historical clinical trial data for this compound, with a focus on its application in benign prostatic hyperplasia (BPH) and endometrial cancer. The information is presented to facilitate further research and understanding of this compound's clinical pharmacology.
Benign Prostatic Hyperplasia (BPH)
A key clinical trial investigating the use of this compound for the treatment of BPH was conducted by Palanca and Juco in 1977.[1]
Experimental Protocol
-
Study Design: The study was a clinical trial to assess the effectiveness of this compound in patients with benign prostatic hyperplasia.[1]
-
Patient Population: 30 male patients with a diagnosis of benign prostatic hyperplasia were enrolled in the study.[1]
-
Treatment Regimen: Patients received 200 mg of this compound via intramuscular injection every 7 days.[1] The treatment duration was between 2 to 3 months.[1]
-
Efficacy Assessment: The effectiveness of the treatment was evaluated through subjective and objective improvements. Objective measures included the determination of residual urine and uroflowmetry.[1] A follow-up cystopanendoscopy was performed on 20 patients after 6 months to assess the degree of urethral lumen occlusion.[1]
-
Uroflowmetry: This non-invasive test measures the rate of urine flow during urination. The patient urinates into a specialized funnel connected to a measuring device that records the volume of urine passed per unit of time. This provides data on the severity of urinary obstruction.
-
Post-Void Residual (PVR) Urine Measurement: This test determines the amount of urine remaining in the bladder after urination. It is typically measured using a portable ultrasound device placed on the lower abdomen. An elevated PVR can indicate incomplete bladder emptying due to obstruction.
Quantitative Data Summary
| Efficacy Endpoint | Result | Patient Subgroup | Citation |
| Reduction in Residual Urine | 78% of cases showed significant diminution | Patients completing the study | [1] |
| Reduction in Urethral Lumen Occlusion | 65% of patients showed some reduction | 20 patients who underwent follow-up cystopanendoscopy | [1] |
| Favorable Clinical Results | 65% of patients | Patients with Stage I or II prostatic adenoma |
Adverse Effects
The primary adverse effect reported in the study by Palanca and Juco was the development of impotency in 21 of the 30 patients.[1]
Endometrial Cancer
While this compound has been mentioned as a treatment for endometrial cancer, specific clinical trial data for this indication is scarce in the readily available literature.[2][3] However, data from systematic reviews and meta-analyses on progestin therapy for endometrial cancer can provide some context for the potential efficacy of this compound, as it belongs to this class of drugs.
General Efficacy of Progestin Therapy in Endometrial Cancer
A systematic review and meta-analysis of 26 studies involving 1639 patients with advanced or recurrent endometrial cancer treated with progestin monotherapy reported the following overall response rates:
| Patient Group | Overall Response Rate (ORR) | 95% Confidence Interval | Citation |
| All Patients | 30% | 25-36% | [2] |
| Progesterone Receptor (PR) Positive | 55% | - | [2] |
| Progesterone Receptor (PR) Negative | 12% | - | [2] |
| Low-Grade Tumors | 29.1% | - | [2] |
| High-Grade Tumors | 9.7% | - | [2] |
The clinical benefit rate for all patients was 52% (95% CI 42-61%).[2] Severe toxicity was reported in 6.5% of patients.[2] It is important to note that these results are for various progestins and not specifically for this compound.
Mechanism of Action and Signaling Pathways
This compound is a synthetic progestin, and its primary mechanism of action is through its interaction with progesterone receptors (PRs).[3][4]
Progesterone Receptor Signaling Pathway
The binding of this compound to the progesterone receptor initiates a cascade of molecular events that modulate gene expression in target tissues.[4]
Description of the Signaling Pathway:
-
Binding: this compound, being lipid-soluble, diffuses across the cell membrane and binds to the progesterone receptor (PR) in the cytoplasm. The PR is typically in an inactive complex with heat shock proteins (HSPs).[4]
-
Conformational Change and Dissociation: Upon binding, the PR undergoes a conformational change, causing the dissociation of the HSPs.[4]
-
Dimerization and Nuclear Translocation: The activated PR molecules then form dimers, which translocate into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[4]
-
Modulation of Gene Expression: This binding modulates the transcription of these genes, leading to either an increase or decrease in their expression. This results in the synthesis of new proteins that mediate the physiological effects of this compound.[4]
In the context of BPH and endometrial cancer, this signaling pathway is thought to exert anti-proliferative and anti-estrogenic effects, inhibiting the growth of hormone-sensitive tissues.
Conclusion
The historical clinical trial data for this compound, particularly from the study by Palanca and Juco, suggest a potential therapeutic role in benign prostatic hyperplasia, although with a significant side effect of impotency. The data for its use in endometrial cancer is less specific, with general evidence for the efficacy of progestins as a class. The mechanism of action is primarily through the progesterone receptor signaling pathway, leading to the modulation of gene expression. Further research would be necessary to fully elucidate the specific molecular targets and to explore the potential for this compound in modern therapeutic contexts, possibly with strategies to mitigate side effects. This technical guide provides a foundation for researchers and drug development professionals to build upon in any future investigations of this compound or similar progestin compounds.
References
- 1. Conservative treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of progestin therapy in advanced and recurrent endometrial cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
In Vitro Antiproliferative Effects of Gestonorone Caproate on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has been investigated for its potential therapeutic applications in hormone-related conditions.[1][2] As a derivative of 17α-hydroxyprogesterone, its mechanism of action is primarily centered around its interaction with progesterone receptors, leading to the modulation of gene expression and cellular activity.[3] This technical guide provides an in-depth overview of the in vitro antiproliferative effects of this compound and related progestins on cancer cells. Due to the limited availability of specific quantitative data for this compound, this document synthesizes findings from studies on progesterone and other synthetic progestins to provide a comprehensive understanding of their potential anticancer activities. The information presented herein is intended to guide further research and drug development efforts in this area.
Data Presentation: Antiproliferative Effects of Progestins
Table 1: IC50 Values of Progesterone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| NCI-H295R | Adrenocortical Carcinoma | Varies | 96 | MTT |
| MUC-1 | Adrenocortical Carcinoma | Varies | 96 | MTT |
| TVBF-7 | Adrenocortical Carcinoma | Varies | 96 | MTT |
Note: Specific IC50 values for progesterone in the adrenocortical carcinoma cell lines were used to induce apoptosis in the cited study but the exact values were not provided in the text.[3]
Table 2: Apoptotic Effects of Progesterone on Cancer Cell Lines
| Cell Line | Cancer Type | Progesterone Concentration (µM) | Apoptosis Rate (%) | Exposure Time (hours) |
| NCI-H295R | Adrenocortical Carcinoma | IC50 | Significant increase vs. control | 24, 48, 72, 96 |
| MUC-1 | Adrenocortical Carcinoma | IC50 | Significant increase vs. control | 24, 48, 72, 96 |
Note: The study reported a significant increase in apoptosis in NCI-H295R and MUC-1 cells treated with their respective progesterone IC50 values, but did not provide specific percentage rates.[3]
Table 3: Effects of Progesterone on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Cancer Type | Progesterone Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| HeLa | Cervical Cancer | Induces G1 arrest | Increased | Decreased | No significant change |
Note: Studies have shown that progesterone can induce a G1 phase arrest in HeLa cells, though specific percentage distributions are not consistently reported across the literature.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections outline the standard protocols for key experiments used to assess the antiproliferative effects of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other progestins) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining)
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.[4][5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cells, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[6]
Mandatory Visualization
Signaling Pathways
The antiproliferative effects of progestins are mediated through complex signaling pathways. The primary mechanism involves binding to progesterone receptors (PRs), which then translocate to the nucleus to regulate gene transcription.[1] This can lead to the modulation of various downstream pathways involved in cell proliferation, apoptosis, and cell cycle control.
Caption: General signaling pathway of progestins in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro antiproliferative effects of a compound like this compound.
References
- 1. In utero exposure to 17α-hydroxyprogesterone caproate and risk of cancer in offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone Caproate: A Technical Overview of its Antigonadotropic Activity and Testosterone Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has been investigated for its therapeutic potential in conditions such as benign prostatic hyperplasia (BPH) and as a potential male contraceptive.[1][2] Its mechanism of action is primarily centered around its potent progestogenic and antigonadotropic properties, leading to the suppression of testosterone production. This technical guide provides an in-depth analysis of the available scientific literature on this compound's antigonadotropic activity and its consequent effects on testosterone levels.
Mechanism of Action: Antigonadotropic Effects
This compound exerts its effects by acting as an agonist at progesterone receptors.[3] This activation, similar to other progestins, leads to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. By suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, it subsequently reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5] The reduction in circulating LH levels directly leads to decreased testosterone synthesis by the Leydig cells in the testes.[6]
// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pituitary [label="Anterior Pituitary", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Testes [label="Testes\n(Leydig Cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gestonorone [label="Gestonorone\nCaproate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Testosterone [label="Testosterone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hypothalamus -> Pituitary [label=" GnRH (+)", color="#202124"]; Pituitary -> Testes [label=" LH (+)", color="#202124"]; Testes -> Testosterone [label=" Synthesis", style=dashed, color="#202124"]; Testosterone -> Hypothalamus [label=" Negative\n Feedback (-)", style=dashed, color="#5F6368"]; Testosterone -> Pituitary [label=" Negative\n Feedback (-)", style=dashed, color="#5F6368"]; Gestonorone -> Hypothalamus [label=" Inhibition (-)", color="#EA4335", style=bold]; Gestonorone -> Pituitary [label=" Inhibition (-)", color="#EA4335", style=bold]; } Caption: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by this compound.
Quantitative Data on Antigonadotropic Activity and Testosterone Suppression
The following tables summarize the available quantitative data from clinical studies investigating the effects of this compound on gonadotropin and testosterone levels.
Table 1: Effect of this compound on Luteinizing Hormone (LH) Levels in Men with Benign Prostatic Hyperplasia
| Study | Dosage Regimen | Duration | Effect on LH Levels |
| Orestano & Altwein (1976)[7] | 200 mg daily or 200 mg on alternate days | 5 days | Suppressed plasma and serum LH |
Table 2: Effect of this compound on Testosterone Levels and Metabolism in Men with Benign Prostatic Hyperplasia
| Study | Dosage Regimen | Duration | Effect on Testosterone |
| Orestano & Altwein (1976)[7] | 200 mg daily | 5 days | Significantly suppressed the uptake of radioactivity from H3-testosterone and its metabolism to dihydrotestosterone in BPH tissue. |
| Orestano et al. (1974)[8] | Not specified in abstract | - | Investigated the suppression of testosterone metabolism. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies for assessing antigonadotropic activity and hormone levels, the following provides a generalized overview of the likely protocols employed.
Assessment of Antigonadotropic Activity
// Nodes Start [label="Subject Recruitment\n(e.g., Healthy Volunteers,\nPatients with BPH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Baseline [label="Baseline Blood Sampling\n(LH, FSH, Testosterone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Administration of\nthis compound\n(Intramuscular)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FollowUp [label="Follow-up Blood Sampling\n(At specified time points)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Hormone Analysis\n(e.g., Radioimmunoassay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Comparison of baseline vs.\ntreatment levels)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Baseline; Baseline -> Treatment; Treatment -> FollowUp; FollowUp -> Analysis; Analysis -> Data; } Caption: Generalized workflow for assessing antigonadotropic activity.
A typical clinical study to evaluate the antigonadotropic activity of a compound like this compound would involve the following steps:
-
Subject Selection: Recruitment of a cohort of subjects, which could be healthy male volunteers or patients with a specific condition like BPH.
-
Baseline Measurements: Collection of baseline blood samples to determine the initial levels of LH, FSH, and testosterone.
-
Drug Administration: Administration of this compound, typically via intramuscular injection, at a specified dose and frequency.
-
Follow-up Sampling: Collection of blood samples at various time points during and after the treatment period to monitor changes in hormone levels.
-
Hormonal Assays: Analysis of the collected blood samples to quantify the concentrations of LH, FSH, and testosterone.
-
Data Analysis: Statistical comparison of hormone levels before, during, and after treatment to determine the significance of any observed changes.
Hormone Measurement: Radioimmunoassay (RIA)
The measurement of LH, FSH, and testosterone in the cited studies was likely performed using radioimmunoassay (RIA), a standard and highly sensitive technique for quantifying hormone concentrations in biological fluids.
Principle of RIA:
Radioimmunoassay is a competitive binding assay. It involves a competition between a radiolabeled hormone (tracer) and the unlabeled hormone present in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radiolabeled hormone that binds to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample. By measuring the radioactivity of the bound fraction, the concentration of the hormone in the sample can be determined by comparing it to a standard curve.[9]
Generalized RIA Protocol:
-
Preparation of Reagents: This includes the specific antibody against the hormone of interest, the radiolabeled hormone (e.g., with Iodine-125), and standard solutions with known hormone concentrations.
-
Assay Setup: A series of tubes are prepared containing the antibody, a constant amount of the radiolabeled hormone, and either the standard solutions or the patient samples.
-
Incubation: The mixture is incubated to allow the labeled and unlabeled hormones to compete for binding to the antibody.
-
Separation: The antibody-bound hormone is separated from the free (unbound) hormone. This can be achieved by methods such as precipitation with a second antibody or using antibody-coated tubes.
-
Counting: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The hormone concentration in the patient samples is then determined by interpolating their radioactivity readings from the standard curve.[9]
// Nodes Start [label="Sample and Reagent\nPreparation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation of Sample/Standard\nwith Antibody and\nRadiolabeled Hormone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Separation of\nBound and Free Hormone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Counting [label="Measurement of Radioactivity\nof Bound Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Generation of Standard Curve\nand Calculation of\nSample Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Hormone Concentration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Incubation; Incubation -> Separation; Separation -> Counting; Counting -> Analysis; Analysis -> Result; } Caption: Simplified workflow of a Radioimmunoassay (RIA) protocol.
Conclusion
References
- 1. endocrine.org [endocrine.org]
- 2. [Treatment of benign prostatic hypertrophy with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [Antigonadotropic effects of a 19-nor-progesterone derivative: the example of nomegestrol acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antigonadotropic activity of a 19-nor-progesterone derivative is exerted both at the hypothalamic and pituitary levels in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone metabolism in benign prostatic hypertrophy. Suppression by diethylstilbestrol and gestonorone capronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medicallabnotes.com [medicallabnotes.com]
Molecular formula and properties of gestonorone caproate
An In-depth Review of the Molecular Characteristics, Pharmacological Profile, and Experimental Methodologies for a Potent Synthetic Progestin
Introduction
Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has been utilized in various therapeutic contexts, primarily in the management of hormone-dependent conditions such as benign prostatic hyperplasia and endometrial cancer.[1][2] Chemically, it is a derivative of 17α-hydroxy-19-norprogesterone, featuring a caproate ester at the C17α position, which enhances its potency and prolongs its duration of action compared to natural progesterone.[2] This guide provides a comprehensive overview of the molecular formula, physicochemical and pharmacological properties, and key experimental protocols relevant to the study of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[3] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈O₄ | [1][4] |
| Molecular Weight | 414.58 g/mol | [4] |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | [1] |
| CAS Number | 1253-28-7 | [1][4] |
| Melting Point | 123-124 °C | [4] |
| Optical Rotation | [α]D +13° (chloroform) | [4] |
| UV Maximum (λmax) | 239 nm (ε 17540) | [4] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |
| XLogP3 | 5.1 | [1] |
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is as a potent agonist of the progesterone receptor (PR).[2] Similar to endogenous progesterone, it binds to PRs in target tissues, including the reproductive organs.[5] This binding initiates a cascade of intracellular events.[5]
Upon binding to the progesterone receptor, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[5] The activated hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, resulting in the synthesis of specific proteins that mediate the physiological effects of the progestin.[5]
Pharmacodynamics
This compound is a potent and pure progestogen, exhibiting no significant androgenic, estrogenic, or glucocorticoid activity.[2][6] Its progestogenic potency is estimated to be 20 to 25 times greater than that of progesterone when administered via subcutaneous injection in animal models.[2] In humans, it is approximately 5 to 10 times more potent than hydroxyprogesterone caproate.[2][6]
Key pharmacodynamic effects include:
-
Antigonadotropic Effects: Like other potent progestins, this compound possesses strong antigonadotropic activity, capable of suppressing the production and circulating levels of sex hormones like testosterone and estradiol.[2] One study found that a weekly intramuscular injection of 400 mg suppressed testosterone levels in men by 75%.[2]
-
Anti-estrogenic Effects: By opposing the actions of estrogen on tissues such as the endometrium and breast, this compound can mitigate estrogen-driven proliferation.[5] This is beneficial in conditions like endometrial hyperplasia.[5]
-
Endometrial Effects: It promotes the transformation of the endometrium from a proliferative to a secretory state, which is crucial for the maintenance of pregnancy and can help manage conditions like dysfunctional uterine bleeding.[5]
Pharmacokinetics
This compound has low oral bioavailability and is therefore administered via intramuscular injection, which allows for its sustained release and long duration of action.[2]
| Parameter | Value | Reference |
| Bioavailability (Oral) | Low | [2] |
| Bioavailability (IM) | High | [2] |
| Elimination Half-life (IM) | 7.5 ± 3.1 days | [2] |
| Duration of Action (IM) | ≥21 days | [2] |
| Metabolism | Reduction at C3, C5, and C20 positions | [2] |
| Metabolites | 19-Norpregnanetriol, 19-Norpregnanediol-20-one | [2] |
| Excretion | Urine: 28%, Feces: 72% | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on methodologies for similar progestins and available literature, the following protocols can be adapted.
Progesterone Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the relative binding affinity of this compound for the progesterone receptor.
Methodology:
-
Receptor Preparation: Prepare cytosol containing progesterone receptors from a suitable source, such as T47D human breast cancer cells or rabbit uterine tissue.[7]
-
Ligand Preparation: Prepare a stock solution of a radiolabeled progestin, such as [³H]-progesterone, to serve as the competitive ligand.
-
Test Compound Preparation: Prepare serial dilutions of this compound and a reference progestin (unlabeled progesterone) in an appropriate buffer.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of either this compound or the reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled progestin). Incubate for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: Transfer the supernatant containing the bound radioligand to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the relative binding affinity (RBA) using the formula: RBA = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.
In-vitro Metabolism Study
This protocol describes a method to study the metabolism of this compound using human liver microsomes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding this compound. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include negative controls without the NADPH-generating system.
-
Reaction Termination: Terminate the reaction at each time point by adding a quenching solvent, such as ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
Metabolite Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Data Analysis: Determine the rate of disappearance of the parent compound to assess metabolic stability. Characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.
In-vivo Pharmacokinetic Study
This protocol outlines a basic in-vivo pharmacokinetic study in a suitable animal model, such as rats or rabbits.
References
- 1. This compound | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 1253-28-7 [m.chemicalbook.com]
- 4. This compound [drugfuture.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 7. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
Gestonorone Caproate: A Technical Whitepaper on its Role as a 19-Norprogesterone Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestonorone caproate, a synthetic progestin, represents a significant modification of the 19-norprogesterone scaffold, engineered for enhanced therapeutic efficacy. This technical guide provides an in-depth analysis of this compound, focusing on its chemical synthesis from 19-norprogesterone, its mechanism of action as a potent progesterone receptor agonist, and its pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols for its synthesis, receptor binding assays, and in vivo evaluation in relevant disease models are presented. Quantitative data on its biological activity are summarized in tabular format for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its molecular interactions and therapeutic applications, particularly in the context of benign prostatic hyperplasia and endometrial cancer.
Introduction
This compound, also known as gestronol hexanoate, is a potent, long-acting progestin derived from 19-norprogesterone.[1] The removal of the C19 methyl group from the progesterone structure, a defining feature of 19-norprogesterone derivatives, generally leads to enhanced progestational activity.[2] this compound is specifically a derivative of 17α-hydroxy-19-norprogesterone, with a caproate (hexanoate) ester at the 17α position.[1] This esterification is a key structural modification that significantly influences its pharmacokinetic profile, conferring a prolonged duration of action.[3]
Clinically, this compound has been utilized in the management of hormone-dependent conditions such as benign prostatic hyperplasia (BPH) and endometrial cancer.[1][4][5] Its therapeutic effects are primarily mediated through its potent agonistic activity at the progesterone receptor (PR), leading to antigonadotropic effects and modulation of cellular proliferation in target tissues.[1][6] This whitepaper will provide a detailed technical overview of this compound, from its chemical synthesis to its biological evaluation, to serve as a comprehensive resource for researchers and drug development professionals.
Chemical Synthesis
The synthesis of this compound originates from 19-norprogesterone. The key transformation involves the introduction of a hydroxyl group at the 17α-position, followed by esterification with caproic acid.
Synthesis of 17α-hydroxy-19-norprogesterone (Gestronol)
While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, the general chemical transformations are understood. The synthesis of the precursor, 17α-hydroxyprogesterone, is well-established and can be adapted for the 19-nor analogue. One patented method for synthesizing 17α-hydroxyprogesterone involves the following key steps:
-
Addition Reaction: Androstenedione undergoes an addition reaction with acetone cyanohydrin to introduce a cyano group and a hydroxyl group at the 17-position.[7]
-
Protection of Carbonyl Group: The 3-carbonyl group is protected.[7]
-
Protection of Hydroxyl Group: The 17α-hydroxyl group is subsequently protected.[7]
-
Methylation and Hydrolysis: The compound is then methylated and hydrolyzed to yield 17α-hydroxyprogesterone.[7]
A similar pathway can be envisioned starting from the corresponding 19-nor steroid precursor.
Esterification of 17α-hydroxy-19-norprogesterone
The final step in the synthesis of this compound is the esterification of the 17α-hydroxyl group of gestronol with caproic acid or a reactive derivative thereof. A general method for the esterification of 17α-hydroxyprogesterone to its caproate ester is described in a patent, which can be conceptually applied to the 19-nor derivative.[2]
Conceptual Experimental Protocol: Esterification of Gestronol
-
Reaction Setup: In a reaction vessel, dissolve 17α-hydroxy-19-norprogesterone (gestronol) in a suitable solvent such as toluene. Add n-hexanoic acid (caproic acid), pyridine, and p-toluenesulfonic acid as a catalyst.[2]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 110-120 °C and maintain for a period sufficient for the reaction to complete, typically monitored by thin-layer chromatography (TLC).[2]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent, pyridine, and unreacted n-hexanoic acid.[2]
-
Alcoholysis: The resulting esterified mixture is then subjected to alcoholysis in a solvent like ethanol with an acid catalyst to yield the crude this compound.[2]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, often with activated carbon for decolorization, to yield the final this compound.[2]
Mechanism of Action
This compound's primary mechanism of action is its potent agonistic activity at the progesterone receptor (PR).[1][6]
Progesterone Receptor Binding and Activation
Upon administration, this compound binds to and activates intracellular progesterone receptors in target tissues.[6] This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[6] This interaction modulates the transcription of these genes, leading to the observed physiological effects.[6]
dot
Caption: this compound signaling pathway.
Antigonadotropic Effects
Like other potent progestins, this compound exhibits strong antigonadotropic activity.[1] This leads to the suppression of gonadotropin (luteinizing hormone and follicle-stimulating hormone) secretion from the pituitary gland, which in turn reduces the production of sex hormones by the gonads. In men, this results in a significant decrease in testosterone levels.[1] This antigonadotropic effect is a key component of its therapeutic efficacy in androgen-dependent conditions like BPH.
Quantitative Data
The biological activity of this compound and its precursor, 19-norprogesterone, has been quantified in various studies. The following tables summarize key quantitative data regarding their potency and receptor binding affinities.
Table 1: Comparative Potency of Progestins
| Compound | Relative Potency vs. Progesterone (in vivo) | Reference |
| This compound | 20-25 times more potent | [5] |
| 19-Norprogesterone | 4-8 times more potent | [1] |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) | IC50 (nM) | Reference |
| This compound | Progesterone Receptor | Data not specifically found | Data not specifically found | |
| 19-Norprogesterone | Progesterone Receptor | High affinity | Data not specifically found | [4] |
| Gestronol (17α-hydroxy-19-norprogesterone) | Progesterone Receptor | 12.5% of Progesterone | Data not specifically found | |
| This compound | Androgen Receptor | No significant androgenic activity | Data not specifically found | [5] |
| 19-Norprogesterone | Androgen Receptor | Weak androgenic activity | Data not specifically found | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Progesterone Receptor Competitive Binding Assay
This protocol is a representative method for determining the binding affinity of a compound to the progesterone receptor, adapted from established procedures.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the progesterone receptor.
Materials:
-
T47D human breast cancer cells (progesterone receptor-positive)
-
[³H]-Progesterone (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Dextran-coated charcoal solution
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Cytosol Preparation: Culture T47D cells to confluency. Harvest the cells and homogenize in a cold buffer to prepare a cytosol fraction containing the progesterone receptors. Centrifuge to remove cellular debris.
-
Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of [³H]-Progesterone with increasing concentrations of unlabeled this compound and the cytosol preparation. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a large excess of unlabeled progesterone (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to equilibrium (e.g., 4 hours at 4°C), add cold dextran-coated charcoal to each tube to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
dot
Caption: Progesterone receptor binding assay workflow.
Androgen Receptor Competitive Binding Assay
A similar protocol can be used to assess the binding of this compound to the androgen receptor, using a different cell line and radioligand.
Objective: To determine the IC50 of this compound for the androgen receptor.
Materials:
-
LNCaP human prostate cancer cells (androgen receptor-positive)
-
[³H]-Dihydrotestosterone (DHT) (radioligand)
-
Unlabeled this compound
-
Binding buffer
-
Dextran-coated charcoal solution
-
Scintillation cocktail
-
Scintillation counter
Procedure: The procedure is analogous to the progesterone receptor binding assay, with LNCaP cells used as the source of the androgen receptor and [³H]-DHT as the radioligand.
In Vivo Evaluation in a Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Rat Model
This protocol describes a common method to induce BPH in rats and evaluate the efficacy of a test compound.[9]
Objective: To assess the effect of this compound on prostate weight in a rat model of BPH.
Animals:
-
Male Sprague-Dawley or Wistar rats
Materials:
-
Testosterone propionate
-
This compound
-
Vehicle for injection (e.g., corn oil)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide the animals into experimental groups (e.g., Sham control, BPH control, BPH + this compound at different doses).
-
Induction of BPH: In the BPH groups, surgically castrate the rats. After a recovery period, administer daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for a specified duration (e.g., 4 weeks) to induce prostatic hyperplasia. The sham control group undergoes a sham surgery and receives vehicle injections.
-
Treatment: Concurrently with testosterone administration, treat the designated groups with this compound at the desired doses via intramuscular injection at the appropriate frequency (e.g., once weekly). The BPH control group receives the vehicle for this compound.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals. Carefully dissect and weigh the prostate glands.
-
Data Analysis: Calculate the prostate weight to body weight ratio. Statistically compare the prostate weights of the treatment groups to the BPH control group to determine the efficacy of this compound in reducing prostatic enlargement.
dot
Caption: In vivo BPH model experimental workflow.
Conclusion
This compound stands as a testament to the successful chemical modification of the 19-norprogesterone backbone to yield a potent and long-acting progestin with significant therapeutic applications. Its primary mechanism of action through progesterone receptor agonism and subsequent antigonadotropic effects underpins its efficacy in managing hormone-sensitive conditions like benign prostatic hyperplasia and endometrial cancer. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of this and similar compounds. The continued exploration of the structure-activity relationships of 19-norprogesterone derivatives holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. [Effects of this compound on prostate and seminal vesicles of the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104017041A - Synthesis method of hydroxyprogesterone caproate - Google Patents [patents.google.com]
- 3. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues | Current Research in Medical Sciences [pioneerpublisher.com]
- 4. Conservative treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of SH 582 (this compound) for prostatic hypertrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. Chrysophanic acid reduces testosterone-induced benign prostatic hyperplasia in rats by suppressing 5α-reductase and extracellular signal-regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gestonorone Caproate: In Vitro Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin.[1] Its primary mechanism of action involves binding to and activating progesterone receptors, which in turn modulates the transcription of target genes. This activity underlies its effects on reproductive tissues and its potential therapeutic applications in hormone-dependent conditions. This document provides detailed protocols for in vitro studies to investigate the biological activity of this compound.
Progesterone Receptor (PR) and Androgen Receptor (AR) Binding Assays
This protocol describes a competitive binding assay to determine the affinity of this compound for the progesterone and androgen receptors. The principle of this assay is to measure the ability of unlabeled this compound to displace a radiolabeled ligand from the receptor.
Materials
-
Recombinant human progesterone receptor-A (PR-A) and progesterone receptor-B (PR-B)
-
Prostate tissue cytosol (for androgen receptor)
-
[³H]-Progesterone (radioligand for PR)
-
[³H]-Dihydrotestosterone (DHT) (radioligand for AR)
-
This compound
-
Unlabeled progesterone and DHT (for standard curves)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and vials
-
Scintillation counter
Experimental Protocol
-
Preparation of Receptor Source:
-
Use commercially available recombinant human PR-A and PR-B.
-
Prepare prostate tissue cytosol for AR by homogenizing fresh or frozen tissue in ice-cold assay buffer and centrifuging to obtain the supernatant.
-
-
Competitive Binding Assay:
-
Set up a series of tubes containing a fixed concentration of the radiolabeled ligand ([³H]-Progesterone for PR or [³H]-DHT for AR).
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
Include control tubes with radioligand only (total binding) and tubes with a high concentration of unlabeled ligand (non-specific binding).
-
Add the receptor preparation to each tube and incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound ligand in each tube using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Data Presentation
Table 1: Hypothetical Receptor Binding Affinity of this compound
| Receptor | Ligand | This compound IC50 (nM) | This compound Ki (nM) |
| Progesterone Receptor-A | [³H]-Progesterone | Data not available | Data not available |
| Progesterone Receptor-B | [³H]-Progesterone | Data not available | Data not available |
| Androgen Receptor | [³H]-DHT | Data not available | Data not available |
Cell Viability and Cytotoxicity Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as those derived from prostate, endometrial, or breast cancer.
Materials
-
Prostate (e.g., LNCaP, PC-3), endometrial (e.g., Ishikawa, HEC-1-A), or breast cancer (e.g., MCF-7, T47D) cell lines
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Seed the chosen cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include control wells with medium and vehicle (e.g., DMSO) only.
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Data Presentation
Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| LNCaP | Prostate Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| Ishikawa | Endometrial Cancer | Data not available |
| HEC-1-A | Endometrial Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| T47D | Breast Cancer | Data not available |
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol describes how to measure changes in the expression of progesterone receptor-responsive genes in response to this compound treatment using quantitative real-time PCR (qRT-PCR).
Materials
-
Hormone-responsive cancer cell line (e.g., T47D)
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., SGK1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture the chosen cell line to a suitable confluency.
-
Treat the cells with this compound at various concentrations for a specific duration. Include a vehicle-treated control group.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the this compound-treated samples relative to the vehicle-treated control using the 2^(-ΔΔCt) method.
-
Data Presentation
Table 3: Hypothetical Fold Change in Gene Expression Induced by this compound
| Target Gene | This compound Concentration | Fold Change vs. Control |
| SGK1 | 10 nM | Data not available |
| SGK1 | 100 nM | Data not available |
| MYC | 10 nM | Data not available |
| MYC | 100 nM | Data not available |
Note: The specific effects of this compound on the expression of these genes need to be experimentally determined.
In Vitro Testosterone Metabolism Assay
This protocol is designed to assess the effect of this compound on the metabolism of testosterone in liver microsomes.
Materials
-
Human liver microsomes
-
Testosterone
-
This compound
-
NADPH regenerating system
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Experimental Protocol
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, testosterone, and the NADPH regenerating system in a suitable buffer.
-
Add this compound at various concentrations to the incubation mixture. Include a control without this compound.
-
Incubate the mixture at 37°C for a defined period.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, such as acetonitrile.
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of testosterone and its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of testosterone remaining and the amount of metabolites formed in each sample.
-
Determine the inhibitory effect of this compound on testosterone metabolism by comparing the results from the treated samples to the control.
-
Visualizations
References
Application Notes and Protocols for Intramuscular Gestonorone Caproate Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate (also known as gestronol hexanoate) is a synthetic progestin that has been investigated for various therapeutic applications, including the treatment of benign prostatic hyperplasia, endometrial cancer, and as a potential long-acting contraceptive.[1] Its mechanism of action is primarily mediated through its agonist activity at the progesterone receptor (PR), leading to the modulation of gene expression in target tissues.[2][3] For research purposes, an intramuscular (IM) depot formulation provides a means for sustained release, enabling the study of its long-term effects in various preclinical models.
These application notes provide detailed protocols for the preparation, characterization, and in vivo evaluation of an oil-based intramuscular injection formulation of this compound for research use.
Formulation and Preparation
Formulation Components
A typical research-grade formulation of this compound for intramuscular injection consists of the active pharmaceutical ingredient (API) dissolved in a sterile oil vehicle, often with a co-solvent to enhance solubility and a preservative for multi-dose vials.
| Component | Function | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | 100 - 200 mg/mL |
| Castor Oil | Vehicle | q.s. to 1 mL |
| Benzyl Benzoate | Co-solvent | 46% v/v |
| Benzyl Alcohol | Preservative | 2% v/v |
Preparation Protocol
This protocol describes the preparation of a 10 mL batch of this compound injection at a concentration of 200 mg/mL. All procedures should be performed in a laminar flow hood using aseptic techniques.
Materials:
-
This compound powder
-
Benzyl Benzoate, sterile
-
Benzyl Alcohol, sterile
-
Castor Oil, sterile
-
Sterile glass vials and stoppers
-
Sterile disposable syringes and needles
-
0.22 µm sterile syringe filter (hydrophobic)
-
Stir plate and sterile magnetic stir bar
-
Sterile glassware (beakers, graduated cylinders)
Procedure:
-
In a sterile beaker, combine 4.6 mL of benzyl benzoate and 0.2 mL of benzyl alcohol.
-
Add 2.0 g of this compound powder to the solvent mixture.
-
Place a sterile magnetic stir bar in the beaker and stir on a stir plate until the this compound is completely dissolved. Gentle warming (to no more than 60°C) may be applied to facilitate dissolution.[4]
-
Add sterile castor oil to the mixture to bring the total volume to 10 mL and continue stirring until a homogenous solution is obtained.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile hydrophobic syringe filter to the syringe.[5]
-
Filter the solution into a sterile glass vial.
-
Seal the vial with a sterile stopper and crimp cap.
-
Visually inspect the final product for any particulate matter. The solution should be clear and free of visible particles.[6]
Quality Control
Prior to use in research studies, the prepared formulation should undergo quality control testing to ensure its identity, strength, purity, and sterility.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, pale yellow, viscous oily solution, free from particulate matter. |
| Identity | HPLC-UV | Retention time of the main peak corresponds to that of a this compound reference standard. |
| Assay (Content) | HPLC-UV | 90.0% - 110.0% of the labeled amount of this compound.[7] |
| Sterility | USP <71> Membrane Filtration | No microbial growth observed.[8] |
| Endotoxin | LAL Test | As per relevant pharmacopeial standards for parenteral preparations. |
Signaling Pathway and Experimental Workflow
// Invisible edge for positioning edge [style=invis]; Nucleus -> PRE; } caption: "Signaling pathway of this compound."
Experimental Protocols
Stability-Indicating HPLC Method
This method is adapted from validated procedures for similar progestins in oil-based injectables and should be validated for this compound.[9][10]
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (gradient elution may be necessary to separate from oil matrix components)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Sample Preparation:
-
Accurately weigh a portion of the oily injection into a volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of hexane and isopropanol).
-
Further dilute an aliquot to the working concentration range of the calibration curve.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, the formulation should be subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis.[9][11]
In Vivo Efficacy in a Mouse Model of Endometriosis
This protocol describes the surgical induction of endometriosis in mice and subsequent treatment with the this compound formulation.[1]
Animals:
-
Female mice (e.g., C57BL/6), 8-10 weeks old.
Procedure:
-
Donor Mouse Preparation: Euthanize a donor mouse in the diestrus stage of the estrous cycle. Aseptically remove the uterus and place it in sterile saline.
-
Endometrial Tissue Preparation: Open the uterine horns longitudinally and cut into small fragments (approximately 2x2 mm).
-
Recipient Mouse Surgery:
-
Anesthetize the recipient mouse.
-
Make a small midline abdominal incision to expose the peritoneal cavity.
-
Suture four pieces of the donor uterine tissue to the inside of the abdominal wall, two on each side.[1]
-
Close the incision in two layers (peritoneum and skin).
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Treatment:
-
Allow 2-4 weeks for the endometriotic lesions to establish.
-
Administer the this compound formulation via intramuscular injection at the desired dose and frequency. A control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Surgically expose the abdominal cavity and locate the endometriotic lesions.
-
Measure the size and weight of the lesions.
-
Excise the lesions for histological analysis to confirm the presence of endometrial glands and stroma and to assess the effects of the treatment.
-
Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study in rats to determine the release profile of the this compound formulation.
Animals:
-
Female Sprague-Dawley rats, 200-250 g. Ovariectomized rats can be used to reduce the influence of endogenous progesterone.[12][13]
Procedure:
-
Dosing: Administer a single intramuscular injection of the this compound formulation at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 120 hours, and then weekly for several weeks) into tubes containing an appropriate anticoagulant.[14]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | To be determined experimentally |
| Tmax (Time to Cmax) | hours | To be determined experimentally |
| AUC (0-t) (Area Under the Curve) | ng*h/mL | To be determined experimentally |
| Elimination Half-life (t1/2) | days | To be determined experimentally |
Efficacy of this compound in Mouse Endometriosis Model
| Treatment Group | N | Lesion Weight (mg) (Mean ± SD) | Lesion Volume (mm³) (Mean ± SD) |
| Vehicle Control | 10 | To be determined experimentally | To be determined experimentally |
| This compound (Dose 1) | 10 | To be determined experimentally | To be determined experimentally |
| This compound (Dose 2) | 10 | To be determined experimentally | To be determined experimentally |
Conclusion
These application notes and protocols provide a comprehensive framework for the research-scale formulation, quality control, and preclinical evaluation of an intramuscular depot of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for investigating the therapeutic potential of this compound. Researchers should ensure that all animal procedures are approved by their institution's animal care and use committee.
References
- 1. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Endometriosis in a Menstruating Mouse Model (Mus musculus): A Translational Animal Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. CN105983105A - Preparation method of iodinated oil injection - Google Patents [patents.google.com]
- 5. Qualitative and quantitative measures of various compounded formulations of 17-hydroxyprogesterone caproate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. qimedical.com [qimedical.com]
- 9. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
- 11. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Pharmacokinetics of progesterone in ovariectomized rats after single dose intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of levonorgestrel and etonogestrel in rat or minipig following intravenous, subcutaneous, or intradermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Gestonorone Caproate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has been used in the management of various hormonal conditions. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the analysis of this compound in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard, with additional information on Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway of this compound
This compound, as a progestin, exerts its biological effects by binding to and activating progesterone receptors (PRs). This interaction initiates a cascade of intracellular events, leading to the modulation of gene expression in target tissues.[1] The generalized signaling pathway is depicted below.
Analytical Methods
The primary methods for the quantification of this compound and other steroids in biological matrices are chromatography-based, coupled with mass spectrometry. These techniques offer high sensitivity and selectivity.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and robustness. The following protocol is adapted from validated methods for similar progestin esters, such as 17α-hydroxyprogesterone caproate.[2][3]
Experimental Workflow
Detailed Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Oasis HLB SPE cartridges, methanol, water, 0.1% formic acid.
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of plasma or serum sample onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization for this compound):
-
This compound: Precursor ion (e.g., [M+H]+) → Product ion(s).
-
Internal Standard (e.g., d4-Gestonorone Caproate): Precursor ion → Product ion.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Quantitative Data (Representative)
The following table summarizes typical validation parameters for LC-MS/MS methods for steroid analysis. Specific values for this compound would need to be determined experimentally.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis, often requiring derivatization to improve volatility and thermal stability.
Experimental Workflow
Detailed Protocol
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Materials: Methyl tert-butyl ether (MTBE), hexane, internal standard (e.g., d4-Gestonorone Caproate).
-
Procedure:
-
To 1 mL of sample (urine or plasma), add the internal standard.
-
Add 5 mL of MTBE:hexane (1:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
-
-
Derivatization
-
Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Procedure:
-
To the dried extract, add 50 µL of MSTFA.
-
Heat at 60°C for 30 minutes.
-
-
-
Gas Chromatography (GC) Conditions
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and internal standard.
-
Quantitative Data (Representative)
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±20% |
| Precision (% RSD) | < 20% |
| Recovery | > 80% |
Data Summary
The following table provides a comparative overview of the typical performance characteristics of LC-MS/MS and GC-MS for steroid analysis.
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | High (pg/mL to low ng/mL) | Moderate to High (ng/mL) |
| Specificity | Very High | High |
| Sample Throughput | High | Moderate |
| Derivatization | Not usually required | Often required |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Less prone to ion suppression |
| Analytes | Suitable for a wide range of polarities | Best for volatile and thermally stable compounds |
Stability and Storage
Proper sample handling and storage are critical for accurate quantification.
-
Short-term Storage: Store biological samples at 2-8°C for up to 24 hours.
-
Long-term Storage: For storage longer than 24 hours, samples should be frozen at -20°C or -80°C.[4]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation of the analyte. Aliquoting samples prior to freezing is recommended.
Conclusion
The analytical methods described provide a robust framework for the quantification of this compound in biological samples. While LC-MS/MS is generally the preferred method due to its superior sensitivity and specificity, GC-MS remains a viable alternative. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. It is imperative to perform a full method validation for the specific biological matrix of interest to ensure reliable and accurate results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gestonorone Caproate in Endometrial Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing gestonorone caproate, a synthetic progestin, in the study of endometrial cancer cell lines. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the anti-tumor effects of this compound.
Introduction
Endometrial cancer is a prevalent gynecologic malignancy often linked to prolonged estrogen exposure unopposed by progesterone. Progestins, including this compound, represent a therapeutic strategy for well-differentiated endometrial cancers.[1] this compound, a synthetic progestogen, exerts its effects by mimicking the actions of natural progesterone.[2][3] It binds to progesterone receptors (PRs), leading to the modulation of gene expression that can inhibit the growth of hormone-sensitive tumor cells.[3] The primary mechanism involves counteracting estrogen-driven proliferation, promoting the transformation of the endometrium from a proliferative to a secretory state, and inducing anti-proliferative and apoptotic effects in cancer cells.[2]
Mechanism of Action
This compound, upon binding to progesterone receptors (PR-A and PR-B), initiates a cascade of intracellular events. This hormone-receptor complex translocates to the nucleus and binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription.[2] This regulation impacts multiple signaling pathways crucial for cancer cell survival and proliferation.
Key signaling pathways modulated by progestins in endometrial cancer include:
-
Downregulation of Estrogen Receptor (ER) Signaling: Progestins can decrease the expression of estrogen receptors, thereby mitigating the proliferative signals mediated by estrogen.[4]
-
Cell Cycle Arrest: Progestins can induce cell cycle arrest at the G0/G1 or G1/S transition by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[5]
-
Induction of Apoptosis: Progestins can promote programmed cell death by modulating the expression of key apoptotic regulators, including increasing the expression of pro-apoptotic proteins like BAX and p53, and decreasing the expression of anti-apoptotic proteins like BCL-2.
-
Inhibition of Pro-survival Pathways: Progestins have been shown to interfere with critical pro-survival signaling pathways such as the PI3K/AKT and TGF-β pathways.[6][7]
Below is a diagram illustrating the generalized signaling pathway of progestins in endometrial cancer cells.
Caption: Generalized signaling pathway of this compound in endometrial cancer cells.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data from studies using progesterone and other synthetic progestins in endometrial cancer cell lines. These values can serve as a benchmark for expected outcomes.
Table 1: Effect of Progestins on Cell Viability and Proliferation
| Cell Line | Progestin (Concentration) | Assay | Time Point | Result | Reference |
| Ishikawa | Progesterone (100 nM) | MTT Assay | 48 h | Decreased cell viability | [6] |
| HEC-1B | Progesterone | Cell Proliferation Assay | 72 h | ~55-60% decrease in proliferation | [5] |
| Ishikawa | Progesterone | Cell Proliferation Assay | 72 h | ~55-60% decrease in proliferation | [5] |
| SNG-P, SNG-M | Progesterone | Growth Suppression | - | Suppressed cell growth | [8] |
| Ishikawa-Var I | Progesterone | Doubling Time | - | Reduced from 44 to 35.6 h | [2] |
Table 2: Effect of Progestins on Apoptosis and Related Proteins
| Cell Line | Progestin (Concentration) | Assay | Time Point | Result | Reference |
| Ovarian & Endometrial Cancer Cells | Progesterone | Western Blot | - | ↑ p53, ↑ BAX, ↓ BCL-2 | [4] |
| Ovarian & Endometrial Cancer Cells | Progesterone | Caspase-3 Activation | - | Activation of caspase-3 | [4] |
| HEC-1A | Perifosine + Vitamin D | Flow Cytometry | 48-72 h | Time and dose-dependent increase in apoptosis | [9] |
| HEC-1A | Perifosine + Vitamin D | qRT-PCR | - | Significant changes in P53, BAX, BCL2 mRNA | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on endometrial cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of endometrial cancer cells, which is an indicator of cell viability.
Materials:
-
Endometrial cancer cell lines (e.g., Ishikawa, HEC-1A, HEC-1B)
-
Complete culture medium (e.g., McCoy's 5A for HEC-1A, DMEM for Ishikawa) with 10% FBS
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endometrial cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (TUNEL Assay)
This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Endometrial cancer cells
-
This compound
-
Chamber slides or coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP, from a commercial kit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on chamber slides or coverslips. Treat with this compound and a vehicle control for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Wash with PBS and incubate with permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Washing: Wash cells with PBS.
-
Counterstaining: Stain with DAPI for 10 minutes to visualize the nuclei.
-
Mounting and Visualization: Mount the coverslips and visualize under a fluorescence microscope. TUNEL-positive cells will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.
-
Quantification: Count the number of TUNEL-positive cells and the total number of cells in several fields of view to determine the apoptotic index.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol details the detection of changes in the expression of key apoptotic proteins (p53, BAX, and BCL-2) following treatment with this compound.
Materials:
-
Treated and untreated endometrial cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-BAX, anti-BCL-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Caption: Workflow for Western blot analysis of apoptotic proteins.
Conclusion
This compound holds promise as a therapeutic agent for endometrial cancer by modulating key signaling pathways involved in cell growth and survival. The protocols and data presented in these application notes provide a framework for researchers to investigate its efficacy and mechanisms of action in endometrial cancer cell culture models. It is important to note that the optimal concentrations and treatment times for this compound may vary between different endometrial cancer cell lines, and empirical determination is recommended.
References
- 1. HEC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth-promoting effects of progesterone in a human endometrial cancer cell line (Ishikawa-Var I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Response-specific progestin resistance in a newly characterized Ishikawa human endometrial cancer subcell line resulting from long-term exposure to medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone inhibits growth and induces apoptosis in cancer cells through modulation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone potentiates the growth inhibitory effects of calcitriol in endometrial cancer via suppression of CYP24A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.cap.org [documents.cap.org]
- 7. HEC-1-A Cells [cytion.com]
- 8. Effects of progesterone on human endometrial carcinoma cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gestonorone Caproate: A Tool for Interrogating Progesterone Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, also known as gestonorol hexanoate, is a synthetic progestin that acts as a potent agonist of the progesterone receptor (PR).[1][2] Its enhanced stability and potency compared to natural progesterone make it a valuable tool for studying PR-mediated signaling pathways in various physiological and pathological contexts. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in research settings.
Mechanism of Action: this compound exerts its biological effects by binding to intracellular progesterone receptors (PR-A and PR-B).[1] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This can result in the upregulation or downregulation of gene expression, leading to various cellular responses.
Quantitative Data
While specific binding affinity (Ki) and potency (EC50) values for this compound are not extensively reported in publicly available literature, its relative potency has been characterized. It is estimated to be approximately 20 to 25 times more potent than progesterone and hydroxyprogesterone caproate in animal bioassays when administered via subcutaneous injection.[1] In humans, a 100 or 200 mg intramuscular dose of this compound is considered equivalent to 1,000 mg of intramuscular hydroxyprogesterone caproate.[1]
For researchers aiming to precisely quantify the binding and functional characteristics of this compound, the following experimental approaches are recommended.
| Parameter | Recommended Assay | Key Considerations |
| Binding Affinity (Ki) | Competitive Radioligand Binding Assay | Use of PR-positive cell lines (e.g., T47D) or purified PR protein. Radiolabeled progestin (e.g., [³H]-Progesterone) as the ligand. |
| Potency (EC50) | PRE-Luciferase Reporter Assay | Co-transfection of a PRE-driven luciferase reporter construct and a PR expression vector into a suitable cell line. Measurement of luciferase activity across a range of this compound concentrations. |
| Target Gene Regulation | Quantitative PCR (qPCR) | Measurement of mRNA levels of known PR target genes (e.g., SGK1, c-Myc, Cyclin D1) in response to this compound treatment. |
| Cellular Proliferation | MTT or CellTiter-Glo® Assay | Assessment of cell viability and proliferation in PR-positive cancer cell lines (e.g., T47D, MDA-MB-231 if PR-positive) following treatment with this compound. |
Signaling Pathways
This compound, as a progesterone receptor agonist, is expected to modulate both classical genomic and non-genomic progesterone signaling pathways.
Classical Genomic Signaling Pathway
The canonical pathway involves the direct regulation of gene expression through PR binding to PREs.
Classical genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
Progestins can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated PRs or through cytoplasmic signaling complexes. These pathways often involve the activation of kinase cascades like MAPK and STAT3.
Non-genomic signaling pathways modulated by this compound.
Experimental Protocols
The following protocols are adapted from established methodologies and can be used to investigate the effects of this compound on progesterone receptor signaling.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor.
Workflow for a competitive radioligand binding assay.
Materials:
-
PR-positive cells (e.g., T47D human breast cancer cell line)
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
[³H]-Progesterone (radioligand)
-
This compound
-
Unlabeled progesterone (for non-specific binding control)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Culture T47D cells to 80-90% confluency.
-
Harvest cells and prepare cytosolic extracts by homogenization and ultracentrifugation.
-
In a series of tubes, incubate a fixed amount of cytosolic extract with a constant concentration of [³H]-Progesterone and increasing concentrations of this compound (or unlabeled progesterone for the standard curve).
-
Include tubes for total binding (only [³H]-Progesterone and lysate) and non-specific binding (with a high concentration of unlabeled progesterone).
-
Incubate at 4°C for a predetermined time to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-Progesterone binding) and calculate the Ki value using the Cheng-Prusoff equation.
PRE-Luciferase Reporter Assay
Objective: To measure the functional potency (EC50) of this compound in activating PR-mediated gene transcription.
Workflow for a PRE-luciferase reporter assay.
Materials:
-
A suitable cell line (e.g., HEK293T or a PR-negative breast cancer cell line)
-
PR expression vector (e.g., pcDNA3-hPR-B)
-
PRE-luciferase reporter vector (containing multiple PREs upstream of a minimal promoter driving luciferase expression)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the PR expression vector and the PRE-luciferase reporter vector using a suitable transfection reagent. A co-transfected Renilla luciferase vector can be used as a control for transfection efficiency.
-
After transfection, treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly luciferase activity using a luminometer. If a Renilla control was used, measure its activity as well.
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the curve.
Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of this compound on the phosphorylation of key signaling proteins like STAT3 and MAPK.
Procedure:
-
Culture PR-positive cells (e.g., T47D) and serum-starve them to reduce basal signaling.
-
Treat the cells with this compound at a predetermined concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative PCR (qPCR) for Target Gene Expression
Objective: To determine the effect of this compound on the expression of PR target genes.
Procedure:
-
Culture PR-positive cells (e.g., T47D) and treat them with this compound or vehicle for a specific duration (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for target genes (e.g., SGK1, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Procedure:
-
Seed PR-positive cancer cells (e.g., T47D or MDA-MB-231 if they express PR) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a period of 24 to 72 hours.
-
Measure cell viability/proliferation using an appropriate assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Plot the cell viability against the concentration of this compound to determine its effect on cell growth.
Conclusion
This compound is a powerful research tool for elucidating the complex signaling pathways regulated by the progesterone receptor. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess its binding, potency, and downstream effects. By employing these methodologies, scientists can gain deeper insights into the role of progesterone receptor signaling in health and disease, potentially leading to the development of novel therapeutic strategies.
References
Application of Gestonorone Caproate in the Study of Benign Prostatic Hyperplasia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin that has been investigated for its therapeutic potential in benign prostatic hyperplasia (BPH). Its mechanism of action is multifaceted, primarily revolving around the modulation of androgen signaling pathways that are crucial in the pathophysiology of BPH. These notes provide a comprehensive overview of the application of this compound in BPH research, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects on the prostate through several mechanisms, primarily by interfering with the androgen signaling cascade. As a potent progestin, it acts as an agonist for the progesterone receptor. This interaction is thought to contribute to its anti-androgenic effects.
The primary mechanisms of action include:
-
Inhibition of 5α-reductase: this compound has been shown to inhibit the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver of prostatic growth in BPH. By reducing intraprostatic DHT levels, this compound can attenuate androgen receptor (AR) signaling.
-
Androgen Receptor Modulation: While not a direct AR antagonist, this compound can indirectly modulate AR activity. By reducing the levels of DHT, the primary ligand for AR in the prostate, it decreases the activation of the receptor and the subsequent transcription of androgen-responsive genes that promote cell growth and proliferation.
-
Antigonadotropic Effects: this compound can suppress the release of luteinizing hormone (LH) from the pituitary gland. This leads to a reduction in testicular testosterone production, further lowering the substrate available for conversion to DHT in the prostate.
Signaling Pathways
The primary signaling pathway influenced by this compound in the context of BPH is the androgen receptor signaling pathway. A secondary related pathway is its interaction with the progesterone receptor, which can modulate androgenic effects.
Data Presentation
Preclinical Data: In Vivo Animal Studies
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result |
| Prostate Weight | Testosterone-induced BPH in rats | This compound | Not specified | Not specified | Significant reduction in prostate weight |
| Seminal Vesicle Weight | Testosterone-induced BPH in rats | This compound | Not specified | Not specified | Significant reduction in seminal vesicle weight |
Clinical Data: Human Studies
| Parameter | Study Population | Treatment Group | Dosage | Duration | Result |
| Residual Urine | 30 male patients with BPH | This compound | 200 mg, intramuscularly, weekly | 2-3 months | Significant diminishment in 78% of cases completing the study[1] |
| Uroflometry | 30 male patients with BPH | This compound | 200 mg, intramuscularly, weekly | 2-3 months | Improvement noted[1] |
| Urethral Lumen Occlusion | 20 male patients with BPH | This compound | 200 mg, intramuscularly, weekly | 6 months (follow-up) | Some reduction in 65% of patients[1] |
| Prostatic Size | 39 patients with BPH | Hydroxyprogesterone-caproate (Primostat) | Not specified | Not specified | No significant improvement compared to placebo[2] |
| Testosterone Metabolism | 18 patients with obstructive BPH | This compound | 200 mg daily | 5 days | Significantly suppressed uptake of testosterone and its metabolism to DHT in prostatic tissue[3] |
Experimental Protocols
In Vivo Protocol: Testosterone-Induced BPH in a Rat Model
This protocol outlines the induction of BPH in rats and subsequent treatment with this compound to evaluate its efficacy.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Testosterone propionate
-
This compound
-
Vehicle for injection (e.g., corn oil)
-
Positive control (e.g., Finasteride)
-
Anesthesia for injection and sacrifice
-
Surgical tools for dissection
-
Analytical balance
-
Histology equipment and reagents
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly assign rats to experimental groups (n=8-10 per group):
-
Group 1: Sham Control (vehicle only)
-
Group 2: BPH Control (testosterone + vehicle)
-
Group 3-5: this compound (testosterone + different doses of this compound)
-
Group 6: Positive Control (testosterone + finasteride)
-
-
BPH Induction: For all groups except the sham control, administer daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for 4 weeks.
-
Treatment: Following BPH induction, begin treatment for a specified period (e.g., 4 weeks). Administer this compound (intramuscularly), vehicle, or positive control according to the group assignments.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the prostate gland and seminal vesicles and record their wet weights.
-
Collect blood via cardiac puncture for analysis of serum testosterone, DHT, and PSA levels.
-
Fix prostate tissue in 10% neutral buffered formalin for histological examination.
-
In Vitro Protocol: 5α-Reductase Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on 5α-reductase activity in prostate tissue homogenates.
Materials:
-
Rat or human prostate tissue
-
Homogenization buffer (e.g., Tris-HCl buffer with sucrose and EDTA)
-
Radiolabeled [3H]-testosterone
-
NADPH
-
This compound
-
Positive control (e.g., Finasteride)
-
Scintillation cocktail and counter
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Enzyme Preparation: Homogenize fresh or frozen prostate tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove cellular debris, and use the supernatant as the enzyme source.
-
Incubation: In a reaction tube, combine the prostate homogenate, NADPH, and varying concentrations of this compound or controls.
-
Reaction Initiation: Start the reaction by adding [3H]-testosterone.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the organic and aqueous layers.
-
Chromatography: Spot the organic layer onto a TLC plate and develop the chromatogram to separate testosterone from its metabolites (including DHT).
-
Quantification: Scrape the spots corresponding to testosterone and DHT from the TLC plate into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of testosterone converted to DHT in the presence and absence of the inhibitor. Determine the IC50 value for this compound.
In Vitro Protocol: Androgen Receptor Binding Assay
This competitive binding assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., cytosol from rat ventral prostate or a cell line overexpressing AR)
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
This compound
-
Unlabeled R1881 (for determining non-specific binding)
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Preparation: Prepare serial dilutions of this compound and the unlabeled competitor.
-
Binding Reaction: In assay tubes, combine the AR-containing preparation, a fixed concentration of [3H]-R1881, and varying concentrations of this compound or unlabeled R1881.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value for this compound and calculate its relative binding affinity compared to a standard competitor.
In Vitro Protocol: Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of prostate cells, such as the BPH-1 cell line.
Materials:
-
BPH-1 cells (or other relevant prostate cell line)
-
Cell culture medium and supplements
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BPH-1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control. Include a positive control for inhibition of proliferation if available.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the concentration of this compound to determine its effect on cell proliferation and calculate the IC50 value if applicable.
Conclusion
This compound has demonstrated potential in the management of BPH through its multi-target mechanism of action, primarily by inhibiting 5α-reductase and modulating the androgen receptor signaling pathway. The provided preclinical and clinical data, although in some cases from older studies, support its biological activity in reducing prostate size and improving urinary symptoms. The detailed experimental protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in the context of BPH. Further research with modern methodologies is warranted to fully elucidate its therapeutic potential and to establish more precise quantitative measures of its activity.
References
- 1. Conservative treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of benign prostatic hyperplasia with hydroxyprogesterone-caproate: placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Gestonorone Caproate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of gestonorone caproate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for assay, impurity profiling, and stability testing.
Introduction
This compound, a synthetic progestin, is utilized in various pharmaceutical preparations. Accurate and precise analytical methods are crucial for ensuring the quality, efficacy, and safety of these products. This document outlines two primary HPLC methods for the analysis of gestonone caproate: a stability-indicating RP-HPLC method with UV detection, suitable for quality control and stability studies, and an HPLC-MS/MS method for sensitive quantification in biological matrices.
Method 1: Stability-Indicating RP-HPLC Method for this compound in Injectable Formulations
This method is designed for the quantitative determination of this compound in oily injectable formulations and is capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Sunfire C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | A: Water:Acetonitrile:Methanol (40:30:30 v/v/v)B: Water:Acetonitrile:Methanol (20:40:40 v/v/v) |
| Gradient Program | Gradient elution (specific gradient profile to be optimized based on separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Sample Compartment Temperature | 5°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Retention Time | Approximately 10 minutes[1] |
Experimental Protocol
1. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 25 mg of this compound working standard into a 50 mL volumetric flask.
-
Add 30 mL of diluent (Acetonitrile:Methanol, 50:50 v/v) and sonicate to dissolve.
-
Make up to the mark with diluent and mix well. This is the standard stock solution (500 µg/mL).
-
Dilute 5 mL of this stock solution to a 25 mL volumetric flask with diluent and mix well to obtain a final concentration of 100 µg/mL.
2. Sample Solution Preparation (from injectable formulation, 100 µg/mL):
-
Accurately transfer a volume of the injectable solution equivalent to 250 mg of this compound into a 250 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
Further dilute 5 mL of this solution to a 50 mL volumetric flask with the diluent to achieve a final concentration of 100 µg/mL.[1]
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[1]
| Stress Condition | Procedure |
| Acid Degradation | To a solution containing 250 mg of this compound, add 1 mL of 1N methanolic HCl. Heat at 80°C for 30 minutes. Cool and neutralize with 1N methanolic NaOH. Dilute to a final concentration of 100 µg/mL. |
| Alkali Degradation | To a solution containing 250 mg of this compound, add 1 mL of 1N methanolic NaOH. Heat at 80°C for 30 minutes.[1] Cool and neutralize with 1N methanolic HCl. Dilute to a final concentration of 100 µg/mL.[1] |
| Oxidative Degradation | To a solution containing 250 mg of this compound, add 1 mL of 3.0% methanolic H2O2. Keep at room temperature for 24 hours in the dark.[1] Dilute to a final concentration of 100 µg/mL. |
| Thermal Degradation | A solution containing 250 mg of this compound is heated in a water bath at 80°C for 30 minutes.[1] Cool and dilute to a final concentration of 100 µg/mL. |
| Photolytic Degradation | Expose a solution of this compound (100 µg/mL) to UV light. |
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.25 µg/mL to 150 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | The method is specific and able to separate the analyte from degradation products and formulation excipients.[1] |
Method 2: HPLC-MS/MS for Quantification of 17α-Hydroxyprogesterone Caproate in Human Plasma
This highly sensitive and specific method is suitable for pharmacokinetic studies, requiring the analysis of this compound (as 17α-hydroxyprogesterone caproate) in biological matrices like human plasma.[2][3]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
| HPLC System | Waters 2795 model or equivalent[3] |
| Column | Waters C18 Symmetry analytical column (3.5 µm, 2.1 × 50 mm) with a C18 guard column.[3] |
| Mobile Phase | A: 5% methanol in water with 0.01% ammonium hydroxideB: Methanol with 0.01% ammonium hydroxide[3] |
| Gradient Program | 65% B for 2.5 min, then ramp to 97% B and hold for 4.0 min, then return to initial conditions.[3] |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 20 µL[3] |
| Mass Spectrometer | Micromass Quattro Micro triple quadrupole mass spectrometer or equivalent[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | 17-OHPC: m/z 429.10 → 313.10Internal Standard (MPA): m/z 387.15 → 327.25[3] |
Experimental Protocol
1. Internal Standard (IS) Solution Preparation:
-
Prepare a stock solution of Medroxyprogesterone Acetate (MPA) in methanol at a concentration of 1000 ng/mL.[3]
2. Sample Preparation (Solid Phase Extraction - SPE):
-
To 400 µL of plasma, add 25 µL of the IS solution (1000 ng/mL).[3]
-
Dilute the sample with 1 mL of water.
-
Condition an Oasis HLB 1 cc (30 mg) extraction cartridge with methanol followed by water.[3]
-
Load the diluted plasma sample onto the conditioned cartridge under vacuum.
-
Wash the cartridge with 1 mL of 50% methanol.[3]
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of air.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
3. Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC-MS/MS system.
-
Quantify the concentration of 17-OHPC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 – 200 ng/mL for 17-OHPC[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] |
| Intra- and Inter-day Precision (%CV) | < 15%[3] |
| Accuracy | Within ±15% of the nominal concentration |
| Extraction Recovery | 88.7% to 97.1% over the concentration range of 5 to 50 ng/mL[4] |
Visualizations
References
- 1. jmpas.com [jmpas.com]
- 2. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Long-Acting Depot Formulation of Gestonorone Caproate for Sustained Release Studies
Introduction
Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin used in the treatment of benign prostatic hyperplasia and endometrial cancer.[1] Its mechanism of action is similar to natural progesterone, involving binding to progesterone receptors to modulate gene expression, which transforms the endometrium from a proliferative to a secretory state and exerts anti-estrogenic effects.[2] Due to poor oral bioavailability, this compound must be administered parenterally via intramuscular injection.[1] This route of administration allows it to act as a long-lasting depot, making it an ideal candidate for sustained release formulations to improve patient compliance and provide stable therapeutic concentrations.[1]
These application notes provide detailed protocols for the formulation, in vitro release testing, and in vivo pharmacokinetic evaluation of a long-acting depot formulation of this compound.
Pharmacokinetic Profile of this compound
A long-acting depot formulation aims to control the release of the drug, thereby modifying its pharmacokinetic profile. The goal is typically to prolong the duration of action and reduce peak plasma concentrations (Cmax) while maintaining therapeutic levels. The following table summarizes the known pharmacokinetic parameters of this compound following a single intramuscular injection, which serves as a benchmark for formulation development.
| Parameter | Value | Reference |
| Route of Administration | Intramuscular Injection | [1] |
| Bioavailability | High | [1] |
| Time to Peak (Tmax) | 3 ± 1 days | [1] |
| Peak Concentration (Cmax) | 420 ± 160 ng/mL (for a 200 mg dose) | [1] |
| Elimination Half-life | 7.5 ± 3.1 days | [1] |
| Duration of Action | 8 to 13 days (25-50 mg dose); ≥21 days (high doses) | [1] |
Protocol 1: Preparation of this compound Oil-Based Depot Formulation
This protocol describes the preparation of a sterile, oil-based solution of this compound suitable for intramuscular injection. The formulation is based on vehicles commonly used for similar long-acting steroid injections, such as hydroxyprogesterone caproate.[3][4]
Materials:
-
This compound (micronized powder)
-
Benzyl Benzoate (co-solvent)
-
Castor Oil (vehicle)
-
Sterile vials and stoppers
-
Syringe filters (0.22 µm)
-
Magnetic stirrer and stir bar
-
Sterile manufacturing environment (e.g., laminar flow hood)
Methodology:
-
Vehicle Preparation: In a sterile beaker within a laminar flow hood, combine the required volumes of benzyl benzoate and castor oil. A common ratio is approximately 46% v/v benzyl benzoate and 28-31% v/v castor oil.[3][4]
-
Solubilization: Gently warm the oil vehicle to 40-50°C on a magnetic stirrer to reduce viscosity.
-
Drug Dispersion: Slowly add the pre-weighed micronized this compound powder to the vehicle while stirring continuously. Stir until the drug is completely dissolved. The target concentration is typically 100-250 mg/mL.
-
Sterile Filtration: Once a clear solution is obtained, allow it to cool to room temperature. Aseptically filter the solution through a 0.22 µm syringe filter into a sterile receiving vessel.
-
Aseptic Filling: Under aseptic conditions, dispense the sterile drug solution into pre-sterilized glass vials.
-
Sealing: Securely seal the vials with sterile stoppers and aluminum crimp caps.
-
Quality Control: Perform sterility, endotoxin, and content uniformity tests on the final product.
References
Application Notes and Protocols for In Vitro Co-Culture Models Utilizing Gestonorone Caproate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing gestonorone caproate in in vitro co-culture models to investigate its effects on hormone-dependent cancers, particularly in the context of the tumor microenvironment. While direct studies employing this compound in co-culture systems are not extensively documented in publicly available literature, this document synthesizes its known mechanisms with established co-culture methodologies to propose robust experimental designs.
This compound, a synthetic progestin, functions as a progesterone receptor (PR) agonist.[1][2] Upon binding to the PR, the this compound-receptor complex translocates to the nucleus and modulates the transcription of target genes by interacting with progesterone response elements (PREs).[1] This can lead to anti-estrogenic and anti-proliferative effects, making it a compound of interest in hormone-based cancer therapies for endometrial and breast cancer.[1][2] Three-dimensional (3D) co-culture models are increasingly recognized for their ability to more accurately mimic the complex in vivo tumor microenvironment, which includes interactions between cancer cells and stromal cells like fibroblasts.[3][4][5]
Application 1: Investigating the Anti-Proliferative Effects of this compound on Endometrial Cancer Cells in a Fibroblast Co-Culture Model
This application focuses on elucidating the impact of this compound on the proliferation and invasion of endometrial cancer cells when co-cultured with cancer-associated fibroblasts (CAFs).
Quantitative Data Summary
| Cell Line Combination | This compound Concentration | Endpoint Measured | Expected Outcome |
| Ishikawa (Endometrial Cancer) + Primary CAFs | 0 µM (Control) | Proliferation (Ki-67 staining), Invasion (Matrigel assay) | High proliferation and invasion |
| Ishikawa + Primary CAFs | 1 µM | Proliferation, Invasion | Dose-dependent decrease in proliferation and invasion |
| Ishikawa + Primary CAFs | 10 µM | Proliferation, Invasion | Significant decrease in proliferation and invasion |
| Ishikawa + Primary CAFs | 100 µM | Proliferation, Invasion | Maximal inhibition of proliferation and invasion |
Experimental Protocol
1. Cell Culture and Maintenance:
-
Culture Ishikawa cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Isolate and culture primary CAFs from endometrial tumor tissue as previously described.[3] Maintain CAFs in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Incubate all cells at 37°C in a humidified atmosphere with 5% CO2.[6]
2. 3D Co-Culture Model Setup (Collagen Gel): [3][5]
-
Prepare a collagen gel solution with embedded CAFs.
-
Add this mixture to a 6-well plate and allow it to gelatinize in an incubator.
-
Seed Ishikawa cells on top of the CAF-embedded collagen gel.
-
Culture the 3D co-culture system for a designated period (e.g., 5-7 days) to allow for cell interaction and organization.
3. This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the 3D co-cultures with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
4. Proliferation Assay (Immunofluorescence):
-
Fix the 3D co-cultures with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against Ki-67.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image using a confocal microscope and quantify the percentage of Ki-67 positive cells.
5. Invasion Assay (Transwell Matrigel Assay):
-
Use a Transwell insert with an 8 µm pore size coated with Matrigel.
-
Seed the co-cultured cells in the upper chamber in serum-free medium with this compound.
-
Add medium with 10% FBS as a chemoattractant to the lower chamber.
-
After 24-48 hours, remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
Signaling Pathway and Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Application 1.
Application 2: Evaluation of this compound's Effect on Hormone Receptor Expression and Downstream Signaling in a Breast Cancer Spheroid Co-Culture Model
This application aims to assess how this compound modulates the expression of progesterone and estrogen receptors and their downstream signaling pathways in a 3D spheroid model of breast cancer cells co-cultured with adipocytes, which are a key component of the breast tumor microenvironment.
Quantitative Data Summary
| Cell Line Combination | This compound Concentration | Endpoint Measured | Expected Outcome |
| MCF-7 (Breast Cancer) + Differentiated Adipocytes | 0 µM (Control) | PR and ERα Expression (qPCR, Western Blot), p-Akt levels (Western Blot) | High ERα, baseline PR, high p-Akt |
| MCF-7 + Differentiated Adipocytes | 10 µM | PR and ERα Expression, p-Akt levels | Increased PR, decreased ERα, decreased p-Akt |
| T47D (Breast Cancer) + Differentiated Adipocytes | 0 µM (Control) | PR and ERα Expression (qPCR, Western Blot), p-Akt levels (Western Blot) | High PR and ERα, high p-Akt |
| T47D + Differentiated Adipocytes | 10 µM | PR and ERα Expression, p-Akt levels | Maintained or increased PR, decreased ERα, decreased p-Akt |
Experimental Protocol
1. Cell Culture and Adipocyte Differentiation:
-
Culture MCF-7 and T47D breast cancer cells in appropriate media.
-
Culture pre-adipocytes (e.g., 3T3-L1) and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, IBMX).
2. 3D Spheroid Co-Culture Formation:
-
Use a scaffold-free method such as hanging drop or ultra-low attachment plates.
-
Create a mixed-cell suspension of breast cancer cells and differentiated adipocytes.
-
Allow spheroids to form over 2-3 days.
3. This compound Treatment:
-
Treat the spheroids with this compound (e.g., 10 µM) or vehicle control for 48-72 hours.
4. Gene Expression Analysis (qPCR):
-
Harvest spheroids and lyse to extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR with specific primers for PR, ERα (ESR1), and a housekeeping gene (e.g., GAPDH) to quantify relative gene expression.
5. Protein Expression Analysis (Western Blot):
-
Harvest spheroids and lyse to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against PR, ERα, p-Akt, total Akt, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
Logical Relationship and Workflow Diagrams
Caption: Logical Flow of this compound Action.
Caption: Experimental Workflow for Application 2.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Video: Three-dimensional Co-culture Model for Tumor-stromal Interaction [jove.com]
- 4. Three-Dimensional Co-Culture Method for Studying Interactions Between Adipocytes, Extracellular Matrix, and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. Protocol to secretome investigation of tumor 3D co-culture model [protocols.io]
Troubleshooting & Optimization
Gestonorone Caproate Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of gestonorone caproate in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Liquid dosage forms and solutions containing water are generally more susceptible to degradation through processes like hydrolysis.[1]
Q2: How does pH impact the stability of this compound?
A2: While specific data for this compound is limited, studies on the closely related compound, hydroxyprogesterone caproate, show significant degradation in alkaline solutions.[2][3] In contrast, it is relatively stable in acidic conditions.[2][3] Therefore, it is crucial to maintain a neutral or slightly acidic pH to minimize hydrolytic degradation.
Q3: Is this compound sensitive to light?
A3: Based on studies of similar progestins like hydroxyprogesterone caproate, this compound is expected to be fairly stable when exposed to light.[2][3] However, as a general good laboratory practice, it is always recommended to protect solutions from direct light, especially during long-term storage, by using amber vials or storing them in the dark.[1]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound in solution, particularly under alkaline conditions, is likely hydrolysis of the caproate ester to form gestonorone (17α-hydroxy-19-norprogesterone) and caproic acid. This is based on the observed degradation of hydroxyprogesterone caproate to hydroxyprogesterone.[2][3] Under oxidative stress, other degradation products may form.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low assay values for this compound. | Degradation due to high pH of the solution or buffer. | Verify the pH of all solutions. Adjust to a neutral or slightly acidic pH if necessary. Consider using a buffered system to maintain pH stability. |
| Exposure to high temperatures during storage or handling. | Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage). Avoid repeated freeze-thaw cycles. | |
| Oxidative degradation from peroxides in solvents or exposure to air. | Use high-purity, peroxide-free solvents. Consider purging solutions with an inert gas (e.g., nitrogen or argon) before sealing and storage. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Contamination of the sample or mobile phase. | Ensure proper cleaning of all glassware and equipment. Use fresh, high-quality solvents and reagents. Filter all solutions before injection. | |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent system. | This compound is typically formulated in an oil solution for clinical use.[4] For experimental purposes, consider using a co-solvent system (e.g., with ethanol, DMSO, or benzyl benzoate) to improve solubility in aqueous media. Perform solubility studies to determine the optimal solvent composition. |
| Change in temperature affecting solubility. | Ensure solutions are maintained at a constant temperature. If working with supersaturated solutions, be aware that temperature fluctuations can induce precipitation. |
Quantitative Data Summary
Table 1: Stability of Hydroxyprogesterone Caproate Under Various Conditions
| Condition | Duration | Temperature | Percent Degradation | Major Degradation Product | Reference |
| Acidic (pH ≤ 1) | 72 hours | 25°C | Minimal | Not significant | [2][3] |
| Alkaline (pH ≥ 13) | 5 hours | 25°C | Considerable | Hydroxyprogesterone | [2][3] |
| High Temperature (Powder) | Not specified | Not specified | Stable | Not applicable | [2][3] |
| Light Exposure (in pharmaceutical product) | 10 weeks | Not specified | Not significant | Not applicable | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 1, 3, 5 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a specified period.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV maximum of this compound (approximately 240 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2]
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
Optimizing gestonorone caproate dosage for maximum therapeutic effect
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing gestonorone caproate dosage for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic progestin that functions as an agonist for the progesterone receptor (PR).[1] Upon binding to PR, the this compound-receptor complex translocates to the nucleus and binds to progesterone response elements (PREs) on DNA.[2] This interaction modulates the transcription of target genes, leading to its therapeutic effects, which include anti-estrogenic and anti-proliferative actions.[2]
Q2: What are the main therapeutic applications of this compound?
A2: this compound has been primarily used in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.[1]
Q3: How is this compound typically administered in a clinical setting?
A3: Due to its poor oral bioavailability, this compound is administered via intramuscular injection, which allows for a long-lasting depot effect.[1]
Q4: What is a typical starting point for in vitro dose-response studies with this compound?
A4: While specific in vitro dose-response data for this compound is limited in publicly available literature, studies on other progestins like medroxyprogesterone acetate (MPA) in cancer cell lines show effects in the nanomolar (nM) to micromolar (µM) range. For progesterone receptor-positive breast cancer cell lines, concentrations for 20% growth inhibition ranged from 0.04 nM to over 100 nM.[3] For endometrial and colon cancer cell lines, concentrations up to 10 µM have been tested.[4][5] Therefore, a reasonable starting range for dose-response experiments with this compound would be from 0.1 nM to 10 µM.
Q5: What vehicle should be used to dissolve this compound for in vitro experiments?
A5: this compound is a steroidal compound and is generally soluble in organic solvents. For in vitro studies, it is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in cell culture medium to the final desired concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guides
Issue 1: No observable therapeutic effect at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound (as per manufacturer's instructions, typically protected from light and moisture). Prepare fresh stock solutions regularly. |
| Low Progesterone Receptor (PR) Expression | Verify the PR expression status of your cell line or animal model. This compound's effect is dependent on the presence of PR. |
| Suboptimal Dosage Range | Expand the dose range in your experiments. Test both lower and higher concentrations to capture the full dose-response curve. |
| Insufficient Incubation Time | The effects of progestins on cell proliferation can be time-dependent. Extend the incubation time (e.g., 48, 72, or 96 hours) to observe a significant effect. |
| Assay Sensitivity | Ensure your chosen assay (e.g., MTT, MTS, BrdU) is sensitive enough to detect subtle changes in cell viability or proliferation. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use precise pipetting techniques to seed an equal number of cells in each well. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium instead. |
| Incomplete Compound Solubilization | Ensure the this compound stock solution is fully dissolved before diluting it in the culture medium. Vortex the stock solution before use. |
| Cell Culture Contamination | Regularly check for signs of microbial contamination in your cell cultures, as this can significantly impact experimental results. |
Data Presentation
Table 1: Summary of this compound Dosages in Clinical Studies for Benign Prostatic Hyperplasia (BPH)
| Dosage | Frequency | Duration | Number of Patients | Key Findings | Reference |
| 200 mg | Every 7 days | 2 to 3 months | 30 | Subjective and objective improvement; significant reduction in residual urine. | [3] |
| 200 mg | Daily and on alternate days | 5 days | 18 | Suppressed plasma LH and testosterone metabolism in BPH tissue. | [5] |
Table 2: Summary of Progestin Dosages in Clinical Studies for Endometrial Cancer
| Progestin | Dosage | Frequency | Number of Patients | Key Findings | Reference |
| Medroxyprogesterone Acetate (MPA) | 200 mg/day | Daily | 145 | 25% overall response rate. | [6] |
| Medroxyprogesterone Acetate (MPA) | 1000 mg/day | Daily | 154 | 15% overall response rate; no evidence to support the higher dose. | [6] |
| Medroxyprogesterone Acetate (MPA) | 30-500 mg/day | Daily | 12 | 93% complete response in young women with early-stage cancer. | [7] |
| Megestrol Acetate | 160 or 240 mg/day | Daily | 2 | Part of a study showing high complete response rates. | [7] |
Experimental Protocols
Protocol: In Vitro Dose-Response Study of this compound on Endometrial Cancer Cell Viability using an MTT Assay
This protocol outlines a method to determine the effect of varying concentrations of this compound on the viability of a progesterone receptor-positive endometrial cancer cell line (e.g., Ishikawa).
Materials:
-
Progesterone receptor-positive endometrial cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualization
Caption: this compound Signaling Pathway.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 2. Inhibiting 3βHSD1 to eliminate the oncogenic effects of progesterone in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel resveratrol derivatives induce apoptosis and cause cell cycle arrest in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Gestonorone Caproate
Disclaimer: Gestonorone caproate is characterized by poor oral bioavailability and is conventionally administered via intramuscular injection.[1] Currently, there is a lack of extensive research and established protocols specifically for the oral delivery of this compound. The following troubleshooting guides and FAQs are based on established principles for improving the oral bioavailability of poorly soluble drugs and data from analogous progestins, such as progesterone. These guidelines are intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound is likely attributable to a combination of factors common to many poorly water-soluble drugs:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it may be extensively metabolized by enzymes, such as Cytochrome P450 (CYP) enzymes (e.g., CYP3A4), significantly reducing the amount of active drug that reaches the bloodstream.[2][3]
-
Efflux by Transporters: P-glycoprotein (P-gp), an efflux transporter present in the intestinal epithelium, can actively pump absorbed drug molecules back into the intestinal lumen, further limiting net absorption.[4][5]
Q2: What are the primary strategies to overcome the poor oral bioavailability of this compound?
A2: The main approaches focus on enhancing its dissolution rate and protecting it from metabolic degradation. These include:
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the GI tract.[6][7][8][9]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more water-soluble or permeable prodrug that converts to the active form in the body.
Q3: Are there any commercially available oral formulations of this compound?
A3: Currently, there are no commercially available oral formulations of this compound. It is typically supplied as an oily solution for intramuscular injection.[1]
Q4: What animal models are suitable for in vivo oral bioavailability studies of progestins?
A4: Various animal models can be used, with the choice depending on the specific research question. Common models include:
-
Rats and Mice: Often used for initial screening of formulations due to their small size, cost-effectiveness, and well-characterized physiology.
-
Rabbits: Their larger size allows for easier blood sampling.
-
Dogs (e.g., Beagles): Their GI physiology is considered to be more predictive of human pharmacokinetics for some drugs.
-
Pigs (e.g., Minipigs): Their GI tract and metabolic enzyme profiles are physiologically very similar to humans.[10]
-
Non-human primates (e.g., Rhesus monkeys): While being the most predictive model for human reproductive physiology, their use is limited by ethical considerations and high cost.[11]
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Release in In Vitro Dissolution Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of the drug powder. | Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Polysorbate 80) into the dissolution medium at a low concentration (e.g., 0.1-1%). | Improved wetting and more consistent dissolution profile. |
| Drug aggregation/agglomeration. | For micronized or nanosized particles, ensure adequate dispersion in the formulation. Consider wet granulation techniques. | Uniform dispersion of particles leading to a more predictable dissolution rate. |
| Inappropriate dissolution medium. | Test a range of pH values (e.g., 1.2, 4.5, 6.8) to simulate different regions of the GI tract. For lipid-based formulations, use biorelevant media (e.g., FaSSIF, FeSSIF) that contain bile salts and phospholipids. | Identification of the most suitable dissolution medium that provides better in vitro-in vivo correlation (IVIVC). |
| "Cone" formation at the bottom of the vessel. | Increase the agitation speed (RPM) of the paddle or basket. Ensure the apparatus is properly calibrated. | Prevention of powder accumulation and improved hydrodynamics for better dissolution. |
Issue 2: Low Permeability Observed in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High efflux ratio (Papp B-A / Papp A-B > 2). | Co-incubate with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm P-gp mediated efflux. | A significant increase in the apparent permeability (Papp) in the apical-to-basolateral (A-B) direction in the presence of the inhibitor. |
| Low intrinsic permeability. | Consider formulating with permeation enhancers (e.g., medium-chain fatty acids, surfactants) that can transiently open tight junctions or fluidize the cell membrane. | Increased Papp (A-B) value, indicating enhanced transport across the cell monolayer. |
| Drug metabolism by Caco-2 cells. | Analyze the receiver compartment for the presence of metabolites using LC-MS/MS. | Identification of metabolic instability as a contributing factor to low apparent permeability. |
| Poor solubility in the assay buffer. | Use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration (<1%) in the donor compartment. Ensure the final concentration does not exceed the solubility limit. | Improved drug solubility in the donor compartment, leading to a more accurate assessment of permeability. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effect. | Conduct studies in both fasted and fed states to assess the impact of food on absorption. For lipophilic drugs, administration with a high-fat meal can sometimes enhance absorption.[12] | Characterization of the food effect, leading to more consistent dosing recommendations for future studies. |
| Inconsistent formulation performance. | Ensure robust formulation development with tight control over critical quality attributes (e.g., particle size distribution for nanosuspensions, globule size for SEDDS). | Reduced batch-to-batch variability in the formulation, leading to more reproducible in vivo results. |
| Variable gastric emptying. | Administer the formulation in a consistent volume of liquid to normalize gastric transit time as much as possible. | Reduced variability in the time to reach maximum plasma concentration (Tmax). |
| Enterohepatic recirculation. | Collect bile samples in cannulated animal models to directly measure biliary excretion and subsequent reabsorption of the drug and its metabolites. | A more accurate pharmacokinetic model that accounts for secondary peaks in the plasma concentration-time profile. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoemulsion
Objective: To prepare a stable nanoemulsion formulation of this compound to improve its solubility and dissolution.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Purified water
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1). Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion. The region of nanoemulsion formation is plotted on a ternary phase diagram.
-
Preparation of the Nanoemulsion: a. Select a ratio of oil, surfactant, and co-surfactant from the nanoemulsion region of the phase diagram. b. Dissolve the accurately weighed amount of this compound in the oil phase with gentle heating and stirring if necessary. c. Add the surfactant and co-surfactant to the oily phase and mix until a homogenous isotropic mixture is formed. This is the nanoemulsion pre-concentrate.
-
Characterization: a. Droplet Size and Polydispersity Index (PDI): Dilute the pre-concentrate with water (e.g., 1:100) and measure the globule size and PDI using a dynamic light scattering (DLS) instrument. b. Zeta Potential: Measure the surface charge of the droplets to predict the stability of the nanoemulsion. c. Drug Content: Determine the concentration of this compound in the formulation using a validated HPLC method.
Protocol 2: In Vitro Dissolution Testing of a this compound Formulation
Objective: To evaluate the in vitro release profile of a this compound formulation.
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Methodology:
-
Media Preparation: Prepare 900 mL of dissolution medium (e.g., 0.1 N HCl pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8 with 0.5% SLS). De-aerate the medium.
-
Apparatus Setup: Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to 50 or 75 RPM.
-
Sample Introduction: Introduce the this compound formulation (e.g., one capsule or an amount of powder equivalent to a single dose) into each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm PVDF). Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound solution (in transport buffer with <1% DMSO)
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral - A-B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment. c. Incubate at 37 °C with gentle shaking. d. At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
Permeability Study (Basolateral to Apical - B-A): a. Repeat the process, but add the drug solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for oral progesterone, which can be used as a reference for what to expect with enhanced formulations of this compound.
Table 1: Pharmacokinetic Parameters of Oral Micronized Progesterone in Humans [12][13][14]
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Micronized Progesterone (fasting) | 200 | 7.5 ± 2.1 | 2.3 ± 0.6 | 38.1 ± 11.3 | ~8.6 (relative to IM) |
| Micronized Progesterone (with food) | 200 | 14.8 ± 3.9 | 2.8 ± 0.7 | 75.3 ± 17.4 | Increased ~2-fold |
| Plain Milled Progesterone | 200 | 9.6 ± 2.5 | 4.0 ± 0.5 | N/A | Lower than micronized |
| Micronized Progesterone in Oil | 200 | 30.3 ± 7.0 | 2.0 ± 0.3 | N/A | Significantly higher |
Note: Data are presented as mean ± SD where available. N/A indicates data not available in the cited sources.
Table 2: Comparative Bioavailability of Progesterone Formulations in Animal Models
| Formulation | Animal Model | Dose | Relative Bioavailability Increase (vs. Suspension) | Reference |
| Nano-sized Progesterone | Rabbits | N/A | 1.3-fold (vs. micronized) | [15] |
| Progesterone Bilosomes | Rats | N/A | 4.287-fold (vs. marketed capsules) | [16] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oral absorption and first-pass metabolism of this compound.
Caption: Workflow for developing an oral formulation of this compound.
Caption: Factors affecting and strategies to improve oral bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Animals as Models for Studying Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The absorption of oral micronized progesterone: the effect of food, dose proportionality, and comparison with intramuscular progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability of progesterone with different modes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sources/Excerpts: Oral Progesterone Achieves Very Low Levels of Progesterone and Has Only Weak Progestogenic Effects - Transfeminine Science [transfemscience.org]
- 15. worldwidejournals.com [worldwidejournals.com]
- 16. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in gestonorone caproate in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gestonorone caproate in in vitro assays. The information is presented in a question-and-answer format to directly address common issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound, also known as gestronol hexanoate, is a synthetic progestin.[1][2] Its primary mechanism of action is mimicking natural progesterone by binding to and activating intracellular progesterone receptors (PRs).[1][3] This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences called progesterone response elements (PREs) on target genes, modulating their transcription.[1] This can lead to various cellular effects, including the regulation of cell proliferation and differentiation.
Q2: Which cell lines are suitable for in vitro studies with this compound?
The choice of cell line is critical and the effects of progestins can be cell-line specific. Suitable cell lines for studying this compound's effects are typically those expressing progesterone receptors. Commonly used models for progestin studies include breast cancer cell lines (e.g., T47D, MCF-7) and endometrial cancer cell lines. It is crucial to verify the progesterone receptor status of your chosen cell line before starting experiments. For some studies, cell lines that do not endogenously express PR, such as MDA-MB-231 or U2OS, can be transfected to express the receptor.
Q3: How should I prepare this compound for in vitro experiments?
This compound is a solid that is slightly soluble in chloroform, ethyl acetate, and methanol. For cell culture experiments, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Response to this compound
Q: We are not observing the expected dose-dependent effect of this compound on our cells. What could be the issue?
A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Lack of Biological Response
References
Technical Support Center: Managing Side Effects of Gestonorone Caproate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gestonorone caproate in animal studies. The information is designed to help anticipate, manage, and mitigate potential side effects, ensuring the welfare of research animals and the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as gestronol hexanoate, is a synthetic progestin.[1] Its primary mechanism of action is mimicking the effects of natural progesterone by binding to and activating progesterone receptors (PRs).[1] This interaction modulates the transcription of target genes, leading to various physiological effects, primarily in reproductive tissues like the uterus, ovaries, and mammary glands.[1]
Q2: What are the known or potential side effects of this compound in animal studies?
A2: Based on studies of this compound and other potent progestins, potential side effects in animal models may include:
-
Metabolic Changes: Altered glucose tolerance and potential for hyperglycemia.
-
Adrenal Gland Suppression: Long-term administration can lead to adrenal atrophy and suppression of the hypothalamic-pituitary-adrenal (HPA) axis.
-
Mammary Gland Alterations: Mammary gland hyperplasia and an increased risk of mammary tumors, particularly with prolonged exposure.[2][3]
-
Reproductive Tissue Changes: Effects on the uterus and other reproductive organs.
-
Local Injection Site Reactions: Irritation or inflammation at the site of injection.
Q3: How can I proactively monitor for these side effects in my animal colony?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Regular Health Checks: Daily observation for any changes in behavior, appetite, or physical condition.
-
Body Weight Monitoring: Weekly or bi-weekly recording of body weights to detect any significant changes.
-
Blood Glucose Monitoring: Periodic blood glucose measurements, especially in long-term studies.
-
Mammary Gland Palpation: Regular and careful palpation of the mammary chains to detect any nodules or abnormalities.
-
Hormonal and Adrenal Function Testing: In long-term or high-dose studies, periodic assessment of adrenal function through tests like the ACTH stimulation test may be warranted.
Troubleshooting Guides
Issue 1: Altered Glucose Metabolism and Hyperglycemia
Symptoms:
-
Elevated baseline blood glucose levels.
-
Abnormal results in a glucose tolerance test (GTT).
-
Increased water consumption and urination (polydipsia and polyuria).
-
Weight loss despite normal or increased food intake.
Management Protocol:
-
Confirm Hyperglycemia: If routine monitoring suggests hyperglycemia, perform a glucose tolerance test to confirm impaired glucose metabolism.
-
Consult a Veterinarian: Discuss the findings with the study veterinarian to rule out other causes and develop a management plan.
-
Dietary Modification: Consider switching to a low-carbohydrate diet if appropriate for the study and animal model.
-
Insulin Therapy (with veterinary guidance): In severe or persistent cases, insulin therapy may be necessary. The dose and frequency should be determined and closely monitored by a veterinarian.
-
Dose-Response Assessment: If the study design allows, consider if a lower dose of this compound can achieve the desired experimental effect while minimizing metabolic side effects.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is adapted from standard procedures for assessing glucose tolerance in rodents.
Materials:
-
Glucose solution (20% sterile solution)
-
Oral gavage needles
-
Glucometer and test strips
-
Restraining device (if necessary)
-
Collection tubes for blood samples
Procedure:
-
Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.[4]
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration.
-
Glucose Administration: Administer a 2 g/kg body weight dose of the 20% glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure the glucose concentration in each blood sample.
-
Data Analysis: Plot the glucose concentration over time to assess the glucose clearance rate.
Issue 2: Adrenal Gland Suppression
Symptoms:
-
Lethargy, weakness.
-
Anorexia, weight loss.
-
Vomiting, diarrhea.
-
Inability to cope with stressors (e.g., procedural stress).
-
Electrolyte imbalances (hyponatremia, hyperkalemia) in severe cases.
Management Protocol:
-
Assess Adrenal Function: If adrenal suppression is suspected, an ACTH stimulation test is the gold standard for diagnosis.
-
Veterinary Consultation: Work with the study veterinarian to interpret the results and decide on a course of action.
-
Glucocorticoid Supplementation: If adrenal insufficiency is confirmed, physiological supplementation with a glucocorticoid (e.g., prednisone or dexamethasone) may be required, especially during periods of stress. The dose should be carefully managed by a veterinarian.
-
Tapering of this compound: If the experimental protocol allows, a gradual tapering of the this compound dose at the end of the study may allow for the recovery of adrenal function.
-
Stress Reduction: Minimize procedural and environmental stress for animals receiving long-term this compound treatment.
Experimental Protocol: ACTH Stimulation Test in Rodents (Adapted from Canine/Feline Protocols)
Materials:
-
Cosyntropin (synthetic ACTH)
-
Saline for dilution
-
Syringes and needles
-
Collection tubes for blood samples (for corticosterone measurement)
Procedure:
-
Baseline Sample: Collect a baseline blood sample for corticosterone measurement.
-
ACTH Administration: Administer cosyntropin. A common dose used in dogs is 5 µg/kg, administered intravenously or intramuscularly.[5] The optimal dose for rodents should be determined based on literature and veterinary consultation.
-
Post-Stimulation Sample: Collect a second blood sample 60 minutes after ACTH administration.[6]
-
Corticosterone Analysis: Measure the corticosterone levels in both the baseline and post-stimulation samples. A blunted or absent response in the post-stimulation sample is indicative of adrenal suppression.
Issue 3: Mammary Gland Hyperplasia and Tumors
Symptoms:
-
Palpable nodules or masses along the mammary chains.
-
Swelling or inflammation of mammary tissue.
-
Ulceration or discharge from a mammary mass.
Management Protocol:
-
Regular Surveillance: Implement a routine mammary gland palpation schedule (e.g., weekly or bi-weekly) for all animals receiving this compound.
-
Early Detection and Characterization: If a mass is detected, note its size, location, and characteristics. Ultrasound can be a useful tool for further characterization of non-palpable lesions.[7][8]
-
Veterinary Assessment: Have any detected masses promptly assessed by a veterinarian. A fine-needle aspirate or biopsy may be recommended to determine the nature of the lesion.
-
Surgical Excision: For discrete, benign-appearing masses or early-stage malignancies, surgical removal is the treatment of choice.[9] This can alleviate discomfort and prevent complications.
-
Humane Endpoints: For animals with rapidly growing, invasive, or multiple tumors, or those showing signs of systemic illness, humane euthanasia should be considered in accordance with the approved animal use protocol.
Experimental Protocol: Mammary Gland Surveillance in Mice
Procedure:
-
Visual Inspection: Visually inspect the ventral surface of the mouse for any visible swelling or abnormalities in the mammary gland regions.
-
Palpation:
-
Gently restrain the mouse.
-
Using the tips of the index and middle fingers, systematically palpate each of the five pairs of mammary glands.
-
Apply gentle pressure and roll the skin and underlying tissue between your fingers to feel for any small, firm nodules.
-
Pay close attention to the areas around the nipples.
-
-
Record Findings: Document the date, location, size (using calipers), and a description of any masses found.
-
Frequency: Perform palpation weekly for short-term studies and bi-weekly for long-term studies. Increase frequency if any abnormalities are detected.
Quantitative Data Summary
Due to the limited availability of specific dose-response data for this compound in the public domain, the following tables provide examples based on studies with other progestins, such as medroxyprogesterone acetate (MPA), to illustrate the type of data researchers should aim to collect.
Table 1: Hypothetical Dose-Response of Progestin-Induced Mammary Hyperplasia in Mice
| Progestin Dose (mg/kg/week) | Incidence of Mammary Hyperplasia (%) | Severity Score (0-3) |
| 0 (Control) | 5 | 0.2 ± 0.1 |
| 10 | 25 | 1.1 ± 0.3 |
| 25 | 60 | 2.0 ± 0.5 |
| 50 | 95 | 2.8 ± 0.4 |
Data is illustrative and not specific to this compound.
Table 2: Hypothetical Effect of Progestin Treatment on Glucose Tolerance in Rats
| Treatment Group | Fasting Blood Glucose (mg/dL) | Area Under the Curve (AUC) for OGTT |
| Control | 85 ± 5 | 15000 ± 1200 |
| This compound (low dose) | 95 ± 7 | 18000 ± 1500 |
| This compound (high dose) | 115 ± 10 | 22000 ± 1800 |
Data is illustrative and not specific to this compound.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as a progesterone receptor agonist, is expected to influence signaling pathways downstream of PR activation. These can include the PI3K/Akt and Wnt/β-catenin pathways, which are known to be modulated by progesterone and are involved in cell proliferation, survival, and differentiation.
Caption: this compound Signaling Pathways.
Experimental Workflow: Mammary Tumor Surveillance and Management
This workflow outlines the decision-making process for monitoring and managing potential mammary tumors in a long-term animal study with this compound.
Caption: Mammary Tumor Surveillance Workflow.
Logical Relationship: Troubleshooting Adrenal Suppression
This diagram illustrates the logical steps to take when adrenal suppression is suspected in an animal receiving this compound.
Caption: Troubleshooting Adrenal Suppression.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Mouse mammary tumors induced by medroxyprogesterone acetate: immunohistochemistry and hormonal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
- 8. Earlier Detection of Breast Cancer with Ultrasound Molecular Imaging in a Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Canine Hyperadrenocorticism - WSAVA2011 - VIN [vin.com]
Improving the solubility of gestonorone caproate for experimental use
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of gestonorone caproate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound, also known as gestronol hexanoate, is a synthetic progestin.[1] It is a lipophilic molecule, indicated by a high XLogP3 value of 5.1, which predicts its high affinity for fatty environments and consequently, its poor solubility in aqueous solutions.[2] Its chemical structure and properties, including a molecular weight of 414.58 g/mol , contribute to its low water solubility, posing a significant challenge for in vitro and in vivo experimental setups that require aqueous media.[2][3]
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in developing an appropriate solubilization strategy. Key properties are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₈O₄ | [2][3] |
| Molecular Weight | 414.58 g/mol | [2][3] |
| Melting Point | 123-124°C | [3] |
| Appearance | Crystals | [3] |
| XLogP3 | 5.1 | [2] |
| UV Maximum | 239 nm (in chloroform) | [3] |
Q3: In which common organic solvents is this compound known to be soluble?
This compound shows limited solubility in several organic solvents. For experimental purposes, it is crucial to select a solvent that is compatible with the downstream application.
Data Presentation: Qualitative Solubility Data
| Solvent | Reported Solubility | Source |
| Chloroform | Slightly Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Water | Practically Insoluble | [5][6] |
Note: "Slightly soluble" indicates that the substance may require heating or sonication to dissolve completely and may precipitate upon cooling or addition to an aqueous buffer.
Q4: What general strategies can be used to improve the solubility of hydrophobic drugs like this compound?
Several techniques are available to enhance the solubility of poorly water-soluble drugs.[7] The choice of method depends on the specific experimental requirements, such as the desired final concentration and the tolerance of the experimental system to excipients. Common methods include:
-
Co-solvency : This involves using a water-miscible organic solvent (co-solvent) to increase the drug's solubility in an aqueous solution.[8]
-
Particle Size Reduction : Techniques like micronization increase the surface area of the drug particles, which can improve the dissolution rate.[9][10]
-
Solid Dispersions : This involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance wettability and dissolution.[7]
-
Complexation : Using agents like cyclodextrins to form inclusion complexes can effectively encapsulate the hydrophobic drug molecule and increase its apparent water solubility.[7]
Troubleshooting Guide: Common Solubility Issues
| Issue | Probable Cause | Recommended Solution |
| Drug precipitates when stock solution is added to aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain solubility. The drug has "crashed out" of solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring it remains within the tolerance limits of your experimental system. 3. Try a different solubilization technique, such as cyclodextrin complexation. |
| The compound does not dissolve in the chosen organic solvent. | The solvent may not be appropriate for this compound, or the concentration is too high. | 1. Refer to the qualitative solubility table and try a different solvent like chloroform or ethyl acetate for initial stock preparation.[4] 2. Gently warm the solution or use a sonicator to aid dissolution. 3. Reduce the target concentration for the stock solution. |
| The commercial formulation (e.g., in oil) is not suitable for my cell culture experiment. | Oily vehicles like castor oil are designed for intramuscular injections and are typically cytotoxic to cells in culture.[11][12] | The drug must be extracted or re-solubilized. For cell-based assays, prepare a stock solution in a cell-culture compatible solvent like DMSO, then dilute it serially in the culture medium. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol is suitable for preparing a stock solution for in vitro experiments.
-
Preparation : Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution : Add an appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing : Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to ensure complete dissolution.
-
Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Application : For experiments, thaw an aliquot and dilute it serially into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low (e.g., <0.5% v/v) to avoid solvent toxicity.
Protocol 2: Preparation of a Solid Dispersion using PEG 6000
This method can enhance the dissolution rate of the compound in aqueous media.
-
Preparation : Weigh this compound and a hydrophilic carrier (e.g., Polyethylene Glycol 6000) in a 1:10 ratio (drug:carrier).
-
Solvent Evaporation Method :
-
Dissolve both the drug and the carrier in a common volatile solvent, such as ethanol or a mixture of dichloromethane and ethanol.[10]
-
Stir the solution until clear.
-
Evaporate the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask wall.
-
Dry the film completely under vacuum for several hours to remove any residual solvent.
-
-
Collection : Scrape the resulting solid dispersion from the flask.
-
Characterization : The solid dispersion can be gently ground into a fine powder. When this powder is added to an aqueous buffer, the hydrophilic carrier will dissolve rapidly, releasing the drug in a finely dispersed state, thereby improving its dissolution rate.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines a logical workflow for a researcher aiming to solubilize this compound for an experiment.
Caption: A decision-making workflow for solubilizing this compound.
Signaling Pathway
This compound functions as a progestin by activating intracellular progesterone receptors, which in turn modulate gene expression.
Caption: Mechanism of action for this compound via progesterone receptor signaling.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | 1253-28-7 [m.chemicalbook.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. annexpublishers.com [annexpublishers.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Gestonorone Caproate Formulations: A Technical Support Center on Temperature Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the temperature stability of gestonorone caproate formulations. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental procedures and offers troubleshooting advice. Where specific data for this compound is not publicly available, information from closely related long-acting injectable progestin esters is used to provide representative guidance.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound formulations?
While specific long-term stability data for this compound formulations is not extensively published, based on guidelines for similar sterile injectable progestins, such as hydroxyprogesterone caproate, formulations should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] Excursions are likely permissible between 15°C and 30°C (59°F and 86°F). It is crucial to protect the formulation from light and prevent freezing.
Q2: What are the potential consequences of improper storage at elevated temperatures?
Exposure to elevated temperatures can lead to the chemical degradation of this compound. This can result in a decrease in the potency of the drug product and the formation of degradation products. The primary degradation pathway for similar progestin esters under thermal stress is hydrolysis of the ester bond.
Q3: What are the likely degradation products of this compound under thermal stress?
Although specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the caproate ester is a probable degradation pathway. This would result in the formation of gestonorone and caproic acid. Further degradation of the gestonorone molecule could also occur under more extreme conditions.
Q4: How can I assess the stability of my this compound formulation?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for assessing the stability of this compound formulations. This method should be capable of separating the intact drug from its potential degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in this compound concentration in samples stored at recommended conditions. | 1. Inaccurate initial concentration measurement.2. Adsorption of the drug to the container surface.3. Inadequate mixing of the formulation before sampling. | 1. Re-verify the analytical method for accuracy and precision.2. Investigate potential interactions with the container closure system.3. Ensure the formulation is thoroughly homogenized before taking a sample. |
| Appearance of unknown peaks in the HPLC chromatogram of stability samples. | 1. Formation of degradation products.2. Contamination of the sample or mobile phase.3. Leaching of compounds from the container closure system. | 1. Perform forced degradation studies (see Experimental Protocols) to tentatively identify potential degradation products.2. Analyze blank samples (vehicle without API) stored under the same conditions.3. Run a system suitability test to ensure the HPLC system is clean and functioning correctly. |
| Precipitation or crystallization observed in the formulation upon storage. | 1. Exceeding the solubility of this compound in the vehicle.2. Storage at temperatures below the recommended range.3. pH shift in the formulation. | 1. Gently warm the vial and agitate to redissolve the precipitate. If it persists, the formulation may be compromised.2. Ensure storage conditions are maintained within the recommended range.3. Evaluate the pH of the formulation over the course of the stability study. |
Data Presentation
The following table provides an illustrative example of data from an accelerated stability study of a hypothetical this compound injectable formulation. This data is representative of typical progestin ester stability and is not based on published results for this compound.
| Storage Condition | Time Point | This compound Assay (% of Initial) | Total Degradation Products (%) | Appearance |
| 25°C / 60% RH | 0 Months | 100.0 | < 0.1 | Clear, viscous solution |
| 3 Months | 99.8 | 0.2 | Clear, viscous solution | |
| 6 Months | 99.5 | 0.5 | Clear, viscous solution | |
| 40°C / 75% RH | 1 Month | 98.5 | 1.5 | Clear, viscous solution |
| 3 Months | 96.2 | 3.8 | Clear, viscous solution | |
| 6 Months | 93.1 | 6.9 | Slight yellowing observed |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general procedure for a stability-indicating reversed-phase HPLC method, based on methods developed for similar progestin esters.[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the stability-indicating method.[1][4][5]
-
Acid Hydrolysis: Incubate the formulation in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the formulation in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the formulation to 80°C for 48 hours.
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines.
Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound formulations.
Caption: A logical troubleshooting guide for stability studies of this compound.
References
- 1. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Potential for drug interactions with gestonorone caproate in research settings
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for drug interactions with gestonorone caproate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Disclaimer: Specific drug interaction studies on this compound are limited in publicly available literature. Much of the information regarding metabolic pathways is extrapolated from the closely related synthetic progestin, hydroxyprogesterone caproate (17-OHPC). Researchers should consider the information presented here as a guide for designing their own investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which enzymes are likely involved?
Based on studies of similar progestins, such as hydroxyprogesterone caproate, it is anticipated that this compound is primarily metabolized in the liver.[1] The cytochrome P450 (CYP) enzyme system is the main driver of phase I metabolism for many steroids. For the related compound hydroxyprogesterone caproate, CYP3A4 and CYP3A5 have been identified as the predominant enzymes responsible for its metabolism. It is therefore plausible that these enzymes also play a significant role in the metabolism of this compound.
Q2: What are the potential consequences of drug interactions with this compound in a research setting?
In a research context, unforeseen drug interactions can lead to erroneous or misleading results. Co-administration of a CYP3A4 inducer could decrease the effective concentration of this compound, potentially leading to a loss of its biological effect in your experimental model. Conversely, a CYP3A4 inhibitor could increase its concentration, possibly resulting in off-target effects or toxicity.[1]
Q3: Are there known inducers or inhibitors of the enzymes that likely metabolize this compound?
Yes, there are many well-characterized inducers and inhibitors of CYP3A4. In a research setting, it is crucial to be aware of these, especially if using combination therapies in your experimental models.
Table 1: Examples of Common CYP3A4 Modulators
| Class | Examples | Potential Effect on this compound Levels |
| Strong CYP3A4 Inhibitors | Itraconazole, Ketoconazole, Clarithromycin, Ritonavir | Increase |
| Moderate CYP3A4 Inhibitors | Diltiazem, Verapamil, Erythromycin, Grapefruit Juice | Increase |
| Strong CYP3A4 Inducers | Rifampin, Carbamazepine, Phenytoin, St. John's Wort | Decrease |
| Moderate CYP3A4 Inducers | Efavirenz, Bosentan, Modafinil | Decrease |
This table provides examples and is not exhaustive.
Q4: My experiment involves co-administering another drug with this compound. How can I preliminarily assess the risk of a drug interaction?
The first step is to determine if the co-administered drug is a known substrate, inhibitor, or inducer of CYP3A4. You can consult drug databases or the FDA's website for this information. If it is a modulator of CYP3A4, there is a potential for an interaction. For a more definitive assessment, you would need to conduct an in vitro experiment as described in the troubleshooting guide below.
Troubleshooting Guides
Problem: I am observing inconsistent or unexpected results in my in vivo experiments with this compound when co-administered with another compound.
Possible Cause: An unknown drug-drug interaction may be altering the concentration and effect of this compound.
Troubleshooting Steps:
-
Review the Literature: Check if the co-administered compound is a known modulator of CYP enzymes, particularly CYP3A4.
-
In Vitro Metabolism Assay: Conduct an in vitro experiment using human liver microsomes to determine if the co-administered compound inhibits or induces the metabolism of this compound. A suggested protocol is provided below.
-
Dose-Response Curve: If an interaction is suspected, perform a dose-response curve for this compound in the presence and absence of the interacting compound to quantify the change in potency or efficacy.
Experimental Protocols
Protocol: In Vitro Assessment of CYP-Mediated Drug Interactions with this compound
Objective: To determine if a test compound inhibits or induces the metabolism of this compound in human liver microsomes.
Materials:
-
This compound
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for analysis
Methodology:
-
Incubation for Inhibition Assessment:
-
Prepare a series of concentrations of the test compound.
-
In a microcentrifuge tube, combine HLM, this compound (at a concentration near its Km, if known), and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis.
-
Analyze the formation of a specific metabolite of this compound. A decrease in metabolite formation in the presence of the test compound indicates inhibition.
-
-
Incubation for Induction Assessment:
-
This is a more complex experiment typically involving hepatocytes. Briefly, hepatocytes are cultured and treated with the test compound for 48-72 hours.
-
After treatment, the cells are washed, and then incubated with this compound.
-
The rate of metabolism is compared to vehicle-treated cells to determine if the test compound induced the expression of metabolic enzymes.
-
Data Analysis:
For inhibition studies, calculate the IC50 value of the test compound, which is the concentration that causes 50% inhibition of this compound metabolism.
Visualizations
Caption: Potential metabolic pathway of this compound and points of drug interaction.
Caption: Workflow for an in vitro CYP inhibition assay.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
Addressing batch-to-batch variability of synthesized gestonorone caproate
Technical Support Center: Gestonorone Caproate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of this compound. Our goal is to help you address and manage batch-to-batch variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as gestronol hexanoate, is a synthetic progestin.[1][2][3] Its primary mechanism of action is as an agonist of the progesterone receptor.[2][4] Upon binding, the this compound-receptor complex translocates to the cell nucleus and modulates the transcription of target genes, mimicking the effects of natural progesterone with enhanced stability and potency.[2]
Q2: What are the critical starting materials for the synthesis of this compound?
The synthesis of this compound typically starts from 19-nortestosterone (Nandrolone). This starting material undergoes esterification at the 17α-hydroxyl group with caproic acid or a derivative thereof.
Q3: What are the common causes of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in the synthesis of this compound can arise from several factors:
-
Purity of Starting Materials: Variations in the purity of 19-nortestosterone and caproic acid can introduce different impurity profiles in the final product.
-
Reaction Conditions: Inconsistent control of reaction parameters such as temperature, reaction time, and catalyst concentration can lead to incomplete reactions or the formation of side products.
-
Solvent Quality: The purity and water content of solvents used in the reaction and purification steps can significantly impact reaction kinetics and impurity formation.
-
Purification Process: Differences in purification techniques, such as crystallization or chromatography, can result in varying levels of residual impurities and different polymorphic forms of the final product.[5]
-
Human Factors: Variations in experimental execution by different operators can also contribute to variability.[6]
Q4: What are the potential impurities that can arise during the synthesis of this compound?
Potential impurities can include:
-
Unreacted Starting Materials: Residual 19-nortestosterone and caproic acid.
-
Byproducts of Esterification: Including dehydration products or side reactions involving the steroid core.
-
Solvent Adducts: Impurities formed from the reaction of intermediates with the solvent.
-
Degradation Products: this compound can degrade under certain conditions, leading to hydrolysis of the ester bond.
-
Isomers: Stereoisomers of this compound may form depending on the reaction conditions.
Q5: How can polymorphism affect the properties of synthesized this compound?
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of this compound can exhibit variations in:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Melting Point and Stability: Influencing formulation and storage.
-
Bioavailability: Different absorption rates in vivo.
It is crucial to control the crystallization process to ensure the desired polymorphic form is consistently produced.[5][7]
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during the synthesis and analysis of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Verify Reagent Stoichiometry: Ensure the correct molar ratios of 19-nortestosterone and the acylating agent are used. An excess of the acylating agent can drive the reaction to completion.[8] - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Catalyst Inactivity | - Use Fresh Catalyst: Acid catalysts can degrade over time. Ensure the catalyst is active and used in the appropriate concentration. - Ensure Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze the ester product. Use dry solvents and glassware. |
| Product Loss During Work-up | - Optimize Extraction pH: Adjust the pH of the aqueous phase during extraction to minimize the solubility of this compound and prevent hydrolysis. - Minimize Emulsion Formation: If emulsions form during extraction, they can be broken by adding brine or by centrifugation. |
| Inefficient Purification | - Select Appropriate Crystallization Solvent: Screen different solvent systems to find one that provides good recovery and high purity. - Optimize Chromatography Conditions: If using column chromatography, optimize the stationary and mobile phases to achieve good separation of the product from impurities. |
Issue 2: Presence of Significant Impurities in the Final Product
Possible Causes & Solutions
| Impurity Type | Identification Method | Recommended Action to Minimize |
| Unreacted 19-Nortestosterone | HPLC, Mass Spectrometry (MS) | - Drive the esterification reaction to completion by using an excess of the acylating agent or extending the reaction time.[8] - Optimize purification by recrystallization or chromatography. |
| Di-acylated Byproducts | MS, Nuclear Magnetic Resonance (NMR) | - Control the stoichiometry of the acylating agent carefully. - Optimize reaction temperature to minimize side reactions. |
| Epimers or Isomers | Chiral HPLC, NMR | - Use stereoselective catalysts or reaction conditions. - Separate isomers using chiral chromatography. |
| Degradation Products (e.g., hydrolysis) | HPLC, MS | - Avoid excessive heat and exposure to strong acids or bases during work-up and purification. - Store the final product in a cool, dry, and dark place. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol describes a general method for the esterification of 19-nortestosterone to form this compound.
Materials:
-
19-Nortestosterone
-
Caproyl chloride (or caproic anhydride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 19-nortestosterone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add caproyl chloride (or caproic anhydride) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 241 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized batch in the mobile phase.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Illustrative HPLC Purity and Impurity Profile of Three Different Batches of this compound
| Parameter | Batch A | Batch B | Batch C |
| Purity (%) | 98.5 | 99.2 | 97.8 |
| Unreacted 19-Nortestosterone (%) | 0.8 | 0.3 | 1.1 |
| Unknown Impurity 1 (%) | 0.4 | 0.2 | 0.6 |
| Unknown Impurity 2 (%) | 0.3 | 0.3 | 0.5 |
| Total Impurities (%) | 1.5 | 0.8 | 2.2 |
This data is for illustrative purposes only.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for this compound synthesis and analysis.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Investigation on polymorphic behavior of progesterone and stabilization by co-crystallization: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Gestonorone Caproate and Hydroxyprogesterone Caproate: A Comparative Analysis of Progestogenic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two synthetic progestins, gestonorone caproate and hydroxyprogesterone caproate. The information presented herein is compiled from publicly available experimental data to assist researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound (also known as gestronol hexanoate) and hydroxyprogesterone caproate are synthetic esters of 17α-hydroxyprogesterone derivatives.[1][2] Both compounds are recognized for their progestogenic activity, mimicking the effects of natural progesterone by binding to and activating progesterone receptors.[3][4] This interaction modulates gene expression, leading to physiological effects on the endometrium, myometrium, and other target tissues.[3] While both are utilized in clinical applications requiring progestin intervention, their relative potencies differ significantly.
Comparative Potency Analysis
The potency of a progestin is a critical determinant of its therapeutic efficacy and dosing regimen. This analysis compares this compound and hydroxyprogesterone caproate based on in vivo bioassays and receptor binding affinity studies.
In Vivo Bioassays
In vivo studies in animal models have demonstrated a marked difference in the progestational activity of this compound and hydroxyprogesterone caproate. This compound has been shown to be approximately 20 to 25 times more potent than hydroxyprogesterone caproate in these bioassays.[1] Clinical observations in humans align with these preclinical findings, suggesting that a 100 or 200 mg intramuscular dose of this compound is equivalent to a 1,000 mg intramuscular dose of hydroxyprogesterone caproate.[1]
Receptor Binding Affinity
The primary mechanism of action for progestins is through binding to the progesterone receptor (PR). The relative binding affinity (RBA) of a compound for the PR is a key indicator of its intrinsic potency.
Hydroxyprogesterone caproate exhibits a significantly lower affinity for the progesterone receptor compared to natural progesterone. Studies have consistently shown that the RBA of hydroxyprogesterone caproate for the human progesterone receptor (both PR-A and PR-B isoforms) is approximately 26-30% of that of progesterone.[5]
Quantitative data on the direct relative binding affinity of this compound for the progesterone receptor is not as readily available in the reviewed literature. However, its classification as a potent progestin and its significantly higher in vivo potency suggest a strong interaction with the progesterone receptor.[1][6]
Data Summary
| Parameter | This compound | Hydroxyprogesterone Caproate | Progesterone (Reference) |
| In Vivo Potency (Animal Bioassays) | ~20-25 times more potent than Hydroxyprogesterone Caproate[1] | - | - |
| Equivalent Human Dose (Intramuscular) | 100-200 mg[1] | 1,000 mg[1] | - |
| Relative Binding Affinity (RBA) for Progesterone Receptor | Data not available | 26-30% of Progesterone[5] | 100% |
Progestogen Signaling Pathway
Both this compound and hydroxyprogesterone caproate, upon binding to the progesterone receptor in the cytoplasm, induce a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.
Figure 1: Simplified Progestogen Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to determine progestin potency. Specific details may vary between individual studies.
Competitive Receptor Binding Assay
This in vitro assay quantifies the affinity of a test compound for the progesterone receptor relative to a known ligand (e.g., progesterone).
-
Preparation of Receptor Source: A cytosol fraction containing progesterone receptors is prepared from a suitable tissue source (e.g., human MCF-7 cells).
-
Radioligand: A radiolabeled progestin, such as [³H]-progesterone or [³H]-ORG-2058, is used as the tracer.
-
Competition Reaction: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or hydroxyprogesterone caproate) and a reference compound (progesterone).
-
Separation of Bound and Unbound Ligand: After incubation, bound and unbound radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.
In Vivo Progestational Activity Bioassay (Clauberg Test)
This assay assesses the progestational effect of a compound on the uterine endometrium of immature female rabbits.
-
Animal Preparation: Immature female rabbits are primed with an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Test Substance Administration: Following estrogen priming, the animals are treated with the test progestin (this compound or hydroxyprogesterone caproate) or a vehicle control, typically via subcutaneous or intramuscular injection, for a specified period.
-
Histological Examination: After the treatment period, the animals are euthanized, and their uteri are removed. The uterine tissue is fixed, sectioned, and stained for histological examination.
-
Endpoint Measurement: The degree of endometrial proliferation and glandular development is scored histologically (e.g., using the McPhail scale).
-
Data Analysis: The potency of the test compound is determined by comparing the dose required to produce a defined endometrial response to that of a standard progestin.
Experimental Workflow for Potency Comparison
The following diagram illustrates a typical workflow for comparing the potency of two progestins.
Figure 2: Workflow for Comparative Potency Assessment.
Conclusion
Based on the available in vivo data, this compound is a significantly more potent progestin than hydroxyprogesterone caproate. This higher potency is reflected in the lower equivalent doses used in clinical settings. While direct comparative data on receptor binding affinity is limited for this compound, its pronounced in vivo activity strongly suggests a high affinity and/or efficacy at the progesterone receptor. This guide provides a foundational comparison for researchers and drug development professionals, highlighting the key differences in potency between these two synthetic progestins. Further head-to-head in vitro studies would be beneficial to fully elucidate the receptor-level differences that underlie their distinct in vivo potencies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is Hydroxyprogesterone Caproate used for? [synapse.patsnap.com]
- 5. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
Comparative Efficacy of Gestonorone Caproate and Other Progestins in Oncological Applications: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gestonorone caproate and other synthetic progestins, namely medroxyprogesterone acetate (MPA) and megestrol acetate (MA), in the context of oncological research and treatment. The information presented is based on available preclinical and clinical data to facilitate an objective comparison of their performance and to provide insights into their mechanisms of action.
Mechanism of Action: A Shared Pathway
This compound, a synthetic progestin, exerts its therapeutic effects in hormone-sensitive cancers through a mechanism largely shared with other progestins.[1][2] Its primary mode of action involves binding to and activating progesterone receptors (PRs), which are present in various tissues, including the endometrium and breast.[1][2] This interaction initiates a cascade of molecular events that modulate gene expression, ultimately leading to anti-estrogenic and anti-proliferative effects on cancer cells.[1]
Progestins, as a class, have been shown to influence several key signaling pathways implicated in cancer progression.[3] Their anticancer activity is often mediated by their cytotoxic and chemosensitizing effects.[3] They can inhibit survival signaling pathways such as the TGF-β and Wnt/β-catenin pathways, which are known to promote cancer cell proliferation and contribute to multidrug resistance.[3] Furthermore, progestins can facilitate mitochondrial-dependent apoptosis, a critical process for eliminating cancerous cells.[3]
Comparative Efficacy in Oncology
While direct head-to-head clinical trials comparing this compound with other progestins are limited in publicly available literature, existing studies on individual agents in specific cancer types, primarily endometrial and breast cancer, allow for an indirect comparison.
Endometrial Cancer
Progestin therapy is a well-established treatment for advanced or recurrent endometrial carcinoma, particularly for well-differentiated tumors.[4] Medroxyprogesterone acetate (MPA) and megestrol acetate (MA) are the most commonly used progestins in this setting.
| Progestin | Dosage | Response Rate (Overall) | Key Findings |
| Medroxyprogesterone Acetate (MPA) | 200 mg/day (oral) | 25% | A dose of 200 mg/day was found to be more effective than 1,000 mg/day. Response is significantly influenced by progesterone receptor status.[5] |
| Megestrol Acetate (MA) | 160 mg/day (oral) | Not specified in direct comparison | Often used as a second-line hormonal therapy.[6] |
| This compound | Not specified in comparative trials | Not specified in comparative trials | Primarily investigated in earlier studies for gynecologic cancers.[7] |
Breast Cancer
In metastatic breast cancer, progestins like megestrol acetate and medroxyprogesterone acetate have demonstrated efficacy, particularly in postmenopausal women.[8]
| Progestin | Dosage | Response Rate (Overall) | Key Findings |
| Megestrol Acetate (MA) | 160 mg/day (oral) | ~23-30% | Effective as a second-line hormonal therapy.[9][10] Higher doses (up to 1,600 mg/day) have been investigated with some evidence of a dose-response effect.[11] |
| Medroxyprogesterone Acetate (MPA) | 1000 mg/day (oral) | ~43% | Appeared to be more effective for bone metastases compared to MA in one study, but with more progestational side effects.[6] |
| This compound | Not specified in comparative trials | Not specified in comparative trials | Limited recent comparative data available in breast cancer. |
Experimental Protocols
Detailed experimental protocols for direct comparative studies of this compound and other progestins are not extensively available in the public domain. However, methodologies from clinical trials of individual or other combinations of progestins can provide a framework for designing future comparative studies.
Example Clinical Trial Design: Medroxyprogesterone Acetate in Endometrial Cancer
A randomized, open-label surgical window study was conducted to evaluate the short-term effect of medroxyprogesterone acetate (MPA) with or without the histone deacetylase (HDAC) inhibitor entinostat on progesterone receptor (PR) regulation in women with newly diagnosed endometrioid endometrial adenocarcinoma.
-
Patient Population: Women with newly diagnosed endometrioid endometrial adenocarcinoma who were surgical candidates.
-
Treatment Arms:
-
Arm 1: 400 mg MPA administered intramuscularly (IM) on day 1.
-
Arm 2: 400 mg MPA IM on day 1, plus entinostat 5 mg orally on days 1, 8, and 15.
-
-
Primary Endpoint: Change in PR H-scores from pre- to post-treatment tissue samples.
-
Secondary Endpoints: Change in Ki-67 levels (a marker of proliferation) and histologic response.
-
Timeline: Surgery was performed on day 21-24.
-
Analysis: Comparison of changes in PR and Ki-67 between the two treatment arms.
In Vitro Progestin Comparison Methodology
To compare the effects of different progestins on cancer cell lines, the following experimental workflow can be employed:
-
Cell Lines: Utilize hormone-responsive human breast cancer cell lines (e.g., T47-D, BT-474) or endometrial cancer cell lines.
-
Treatment: Treat cells with various concentrations of this compound, medroxyprogesterone acetate, and megestrol acetate.
-
Assays:
-
Proliferation Assays: (e.g., MTT, BrdU) to measure the effect on cell growth.
-
Apoptosis Assays: (e.g., TUNEL, caspase activity) to assess the induction of programmed cell death.
-
Western Blotting: To analyze the expression levels of key proteins in signaling pathways (e.g., PR, p53, Bcl-2, Bax).
-
Gene Expression Analysis (qRT-PCR): To measure changes in the transcription of target genes.
-
Cell Invasion/Migration Assays: (e.g., Transwell assay) to evaluate the impact on metastatic potential.
-
-
Data Analysis: Compare the dose-response curves and the magnitude of effects for each progestin to determine their relative potency and efficacy.
Signaling Pathways and Experimental Workflows
The antitumor effects of progestins are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Caption: General signaling pathway of progestins in cancer cells.
Caption: In vitro experimental workflow for comparing progestins.
Conclusion
This compound, along with other progestins like medroxyprogesterone acetate and megestrol acetate, represents a valuable therapeutic option for hormone-sensitive cancers, particularly endometrial and breast cancer. Their shared mechanism of action through the progesterone receptor leads to the modulation of key signaling pathways that control cell proliferation and survival. While direct comparative clinical data for this compound is sparse in recent literature, the established efficacy of MPA and MA provides a benchmark for its potential therapeutic role. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profile of this compound against other commonly used progestins in various oncological settings. The experimental designs and methodologies outlined in this guide can serve as a foundation for such future investigations.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Progestin inhibition of cell death in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Invasiveness of endometrial cancer cell lines is potentiated by estradiol and blocked by a traditional medicine Guizhi Fuling at clinically relevant doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoendocrine compared with endocrine adjuvant therapies for node-negative breast cancer: predictive value of centrally reviewed expression of estrogen and progesterone receptors--International Breast Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Gestonorone Caproate: A Comparative Guide to its Antiandrogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antiandrogenic properties of gestonorone caproate, offering a comparative perspective against other well-established antiandrogens. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this area.
Comparative Analysis of Antiandrogenic Potency
| Compound | Androgen Receptor (AR) Binding Affinity (IC50) | Notes |
| This compound | Data not available in cited literature | Antiandrogenic activity demonstrated in vivo through suppression of testosterone uptake and metabolism in prostatic tissue. |
| Cyproterone Acetate | ~7.1 nM | A potent steroidal antiandrogen.[1][2] |
| Spironolactone | ~77 nM | A potassium-sparing diuretic with antiandrogenic properties.[3][4] |
| Bicalutamide | ~160 nM | A non-steroidal antiandrogen.[5] |
In Vivo Antiandrogenic Effects of this compound
Clinical studies have provided evidence for the antiandrogenic action of this compound. In a study involving patients with benign prostatic hyperplasia (BPH), daily intramuscular injections of this compound (200 mg) for five days resulted in a significant suppression of the uptake of radiolabeled testosterone into BPH tissue and its subsequent metabolism to the more potent androgen, dihydrotestosterone (DHT).[6] This indicates that this compound interferes with androgen action at the target tissue level.
Another study in men with prostate cancer demonstrated that weekly intramuscular injections of 400 mg of this compound suppressed testosterone levels by 75%. For comparison, surgical castration (orchiectomy) reduced testosterone levels by 91% in the same study.
Experimental Protocols
To aid in the design and interpretation of studies validating antiandrogenic effects, detailed methodologies for key experiments are provided below.
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To quantify the binding affinity (IC50) of a test compound to the androgen receptor.
Materials:
-
Rat prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (methyltrienolone) as the radioligand
-
Test compound (e.g., this compound)
-
Unlabeled R1881 (for determining non-specific binding)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled R1881. Prepare the rat prostate cytosol according to standard laboratory procedures.
-
Assay Setup: In microcentrifuge tubes, add a fixed concentration of [³H]-R1881.
-
Competition: Add increasing concentrations of the test compound to the respective tubes. For control tubes, add assay buffer (total binding) or a high concentration of unlabeled R1881 (non-specific binding).
-
Incubation: Add the rat prostate cytosol to all tubes and incubate overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Separate the receptor-bound [³H]-R1881 from the unbound fraction. This can be achieved using methods such as hydroxylapatite (HAP) slurry precipitation or dextran-coated charcoal.
-
Quantification: After separation, measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.
Hershberger Bioassay
This in vivo assay is a standardized method to assess the androgenic and antiandrogenic properties of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.
Objective: To determine if a test substance exhibits androgenic or antiandrogenic activity in a living organism.
Animals: Peripubertal male rats, castrated at approximately 42 days of age.
Procedure for Antiandrogenic Activity:
-
Animal Preparation: Following castration, allow the animals a recovery period of at least 7 days to ensure the regression of androgen-dependent tissues.
-
Dosing: Administer the test compound (e.g., this compound) daily for 10 consecutive days via oral gavage or subcutaneous injection. Concurrently, administer a reference androgen, such as testosterone propionate (TP), to all animals in the test and control groups (except for a vehicle-only control group) to stimulate the growth of androgen-dependent tissues.
-
Control Groups:
-
Vehicle Control: Administer the vehicle used for the test compound and the vehicle for TP.
-
TP-only Control: Administer the vehicle for the test compound and TP.
-
Positive Control: Administer a known antiandrogen (e.g., flutamide) along with TP.
-
-
Necropsy and Tissue Collection: On day 11, approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues:
-
Ventral prostate (VP)
-
Seminal vesicles with coagulating glands (SVCG)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: Record the weights of the collected tissues. A statistically significant decrease in the weight of at least two of these tissues in the test group compared to the TP-only control group is indicative of antiandrogenic activity.
Visualizing the Mechanisms
To facilitate a deeper understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of antiandrogens.
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of progesterone, gestonorone capronate (Depostat) and cyproterone acetate (Androcur) on the metabolism of testosterone in human prostatic adenoma: in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Gestonorone Caproate and Finasteride for Benign Prostatic Hyperplasia
This guide provides a detailed comparison of gestonorone caproate and finasteride, two medications used in the management of Benign Prostatic Hyperplasia (BPH). The analysis is tailored for researchers, scientists, and drug development professionals, focusing on the available experimental data, mechanisms of action, and clinical trial methodologies.
Introduction to BPH and Therapeutic Agents
Benign Prostatic Hyperplasia is a non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The primary driver of this growth is the androgen dihydrotestosterone (DHT), which is converted from testosterone by the enzyme 5-alpha reductase.
Finasteride , a widely used medication for BPH, is a competitive inhibitor of the type II 5-alpha reductase enzyme. By blocking this enzyme, finasteride effectively reduces DHT levels within the prostate, leading to a decrease in prostate volume and improvement in symptoms.[1][2][3][4]
This compound (also known as gestronol hexanoate) is a synthetic progestin that has been used for BPH treatment. Its mechanism differs significantly from finasteride. As a progestin, it exerts potent antigonadotropic activity, suppressing the production of testosterone by the testes.[5][6] This reduction in circulating testosterone limits the substrate available for conversion to DHT, thereby mitigating androgen-driven prostate growth.
Mechanism of Action: Signaling Pathways
The distinct mechanisms of finasteride and this compound are visualized below. Finasteride acts locally within the prostate to prevent DHT formation, while this compound acts systemically at the level of the hypothalamic-pituitary-gonadal axis to reduce testosterone synthesis.
Comparative Efficacy: A Data Overview
Direct, head-to-head clinical trials comparing the efficacy of this compound and finasteride using modern metrics are scarce, as gestonorone is an older medication studied before the standardization of endpoints like the International Prostate Symptom Score (IPSS). The available data is therefore presented separately.
Finasteride: Quantitative Clinical Data
Finasteride has been extensively studied in large-scale, long-term clinical trials. Its efficacy is well-documented and consistently demonstrates improvement in key BPH parameters.
| Parameter | Baseline (Typical) | Change with Finasteride (5 mg/day) | Duration |
| Prostate Volume | >30-40 mL | ↓ 18-27%[1][7] | 12-48 months |
| IPSS | Moderate to Severe | Significant Improvement | 12-48 months |
| Max Flow Rate (Qmax) | <15 mL/s | ↑ 1.3-1.6 mL/s[2] | 12-24 months |
| Serum DHT Levels | Normal | ↓ ~70%[8] | > 6 months |
| Risk of Acute Retention | N/A | ↓ ~57% vs. Placebo | 24 months |
| Risk of BPH Surgery | N/A | ↓ ~48-55% vs. Placebo | 24-48 months |
This compound: Qualitative and Limited Quantitative Data
Data for this compound is primarily from older studies with different evaluation criteria. The findings suggest efficacy but lack the precise quantification of modern trials.
| Parameter | Reported Effect of this compound |
| Subjective Symptoms | Definite subjective improvement reported.[9] |
| Objective Measures | Significant diminution of residual urine in 78% of cases.[9] |
| Uroflowmetry | General improvement noted.[9] |
| Cystoscopy | Reduction in urethral lumen occlusion observed in 65% of patients.[9] |
| Prostate Volume | Reduction in prostate weight (40-70%) demonstrated in rat models.[6] |
| Testosterone Levels | Suppressed by ~75% in men at a dose of 400 mg/week.[6] |
| Adverse Effects | Impotence was a notable adverse effect, developing in a significant number of patients.[9] |
Experimental Protocols
The methodologies for evaluating these drugs have evolved significantly over time. Below are representative protocols for each.
Finasteride: Modern Clinical Trial Protocol (Representative)
A typical modern BPH trial follows a structured, multi-center, randomized, double-blind, placebo-controlled design.
-
Inclusion Criteria: Males aged 50+, prostate volume ≥30 mL, IPSS ≥13, and a peak urinary flow rate (Qmax) between 5 and 15 mL/s.
-
Exclusion Criteria: History of prostate cancer, previous prostate surgery, active urinary tract infection, or conditions that could confound bladder function.
-
Intervention: Oral administration of finasteride (e.g., 5 mg daily) versus a matching placebo.
-
Duration: Typically 12 to 48 months to assess long-term outcomes.
-
Primary Endpoints:
-
Change from baseline in IPSS.
-
Change from baseline in Qmax.
-
-
Secondary Endpoints:
-
Change in prostate volume measured by transrectal ultrasound (TRUS).
-
Incidence of BPH-related complications (e.g., acute urinary retention).
-
Need for BPH-related surgery.
-
-
Data Analysis: Statistical comparison of the changes in endpoints between the treatment and placebo groups.
This compound: Historical Study Protocol (Representative)
Studies from the 1970s evaluating this compound had less standardized protocols.
-
Study Design: Often open-label or with a smaller control group.
-
Patient Population: Male patients diagnosed with benign prostate hyperplasia.
-
Intervention: Intramuscular injection of this compound (e.g., 200 mg weekly).[9]
-
Duration: Typically shorter, ranging from 2 to 6 months.[9]
-
Endpoints:
-
Subjective patient-reported improvement.
-
Objective measures such as residual urine volume.
-
Uroflowmetry readings.
-
Cystoscopic examination to visually assess urethral obstruction.[9]
-
-
Data Analysis: Often descriptive, with statistical analysis that may not meet modern standards.
Conclusion
Finasteride offers a well-documented and quantitatively proven therapeutic option for BPH, acting via inhibition of 5-alpha reductase. Its effects on prostate volume, urinary symptoms, and flow rate are supported by extensive, high-quality clinical trial data.
This compound represents an older therapeutic approach that acts by systemically suppressing testosterone. While early studies indicated subjective and some objective improvements, the lack of modern, placebo-controlled trials with standardized endpoints makes a direct efficacy comparison with finasteride challenging. The data suggests it can reduce androgenic stimulation of the prostate, but its clinical utility and side-effect profile, particularly the high incidence of impotence, position it differently from the more targeted mechanism of finasteride. For drug development professionals, the evolution from systemic hormonal suppression (gestonorone) to targeted enzyme inhibition (finasteride) illustrates a key paradigm shift in BPH pharmacotherapy.
References
- 1. Treatment of benign prostatic hyperplasia with hydroxyprogesterone-caproate: placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Influence of gestonoron-capronate (GC) upon uptake and metabolism of H3-testosteron in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of pharmacotherapy on prostate volume, prostate perfusion and prostate-specific antigen (prostate morphometric parameters) in patients with lower urinary tract symptoms and benign prostatic obstruction. A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of SH 582 (this compound) for prostatic hypertrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outcomes and quality of life issues in the pharmacological management of benign prostatic hyperplasia (BPH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medical Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Treatment of prostatic hypertrophy with progestational steroid (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Conservative treatment of benign prostatic hypertrophy with gestagen therapy by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Gestonorone Caproate: A Comparative Guide to Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gestonorone caproate's binding affinity to its primary target, the progesterone receptor (PR), and its potential cross-reactivity with other key steroid hormone receptors: the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). Understanding this selectivity is crucial for predicting the therapeutic efficacy and potential off-target effects of this synthetic progestin. This document summarizes available experimental data, details relevant experimental methodologies, and illustrates the key signaling pathways involved.
Comparative Binding Affinity of Progestins to Steroid Receptors
Precise quantitative data on the relative binding affinity (RBA) of this compound across the full spectrum of steroid receptors is limited in publicly available literature. However, data for the structurally similar progestin, 17α-hydroxyprogesterone caproate (17-OHPC), provides valuable insights. The following table summarizes the RBA of 17-OHPC and other representative progestins to the five major steroid hormone receptors. Progesterone and other endogenous hormones are included for reference. The RBA is expressed as a percentage relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR).
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Progesterone | 100% | <1% | <0.1% | 2-5% | 20-50% |
| This compound (inferred from 17-OHPC) | 26-30%[1][2] | Low (qualitative) | Low (qualitative) | Weak (<5%)[1][2] | Low (qualitative) |
| Norethisterone | 150% | 25% | <0.1% | 10% | 10% |
| Levonorgestrel | 320% | 50% | <0.1% | 1% | 20% |
| Medroxyprogesterone Acetate | 210% | 5% | <0.1% | 40% | 5% |
| Drospirenone | 120% | 40% | <0.1% | 5% | 150% (antagonist) |
Note: The data for this compound is inferred from studies on 17α-hydroxyprogesterone caproate (17-OHPC), a closely related compound. Qualitative assessments suggest this compound is a pure progestin with minimal cross-reactivity.
Signaling Pathways and Potential for Cross-Reactivity
This compound, as a progestin, primarily functions by binding to and activating the progesterone receptor. This ligand-receptor complex then translocates to the nucleus and modulates the transcription of target genes. Cross-reactivity with other steroid receptors would initiate similar signaling cascades, potentially leading to off-target effects. The following diagram illustrates the canonical signaling pathway for steroid hormones and highlights the potential points of cross-reactivity.
References
- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the pharmacokinetics of gestonorone caproate and norethindrone
A Comparative Pharmacokinetic Analysis: Gestonorone Caproate and Norethindrone
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of two synthetic progestins: this compound and norethindrone. Both compounds are utilized in various therapeutic applications due to their progestogenic activity, but they exhibit distinct pharmacokinetic properties that influence their clinical use and development. This analysis is based on a review of available scientific literature and prescribing information.
Mechanism of Action
Both this compound and norethindrone exert their primary effects by acting as agonists of the progesterone receptor (PR).[1][2][3] As synthetic progestogens, they mimic the action of endogenous progesterone.[1] The binding of these compounds to the PR forms a hormone-receptor complex. This complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs).[4] This interaction modulates the transcription of target genes, leading to the physiological effects associated with progestin activity, such as regulation of the endometrium and suppression of gonadotropins.[4][5]
Norethindrone, in contraceptive applications, also works by thickening the cervical mucus to inhibit sperm penetration and altering the endometrium to make it unsuitable for implantation.[3][6][7]
Pharmacokinetic Profiles: A Comparative Overview
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Norethindrone (Oral Administration) |
| Route of Administration | Intramuscular injection[1][2] | Oral[6] |
| Bioavailability | High (IM), Low (Oral)[2] | ~65% (subject to first-pass metabolism)[6] |
| Time to Peak (Tmax) | Data not available | ~1-2 hours[6][8][9] |
| Peak Concentration (Cmax) | Data not available | 4,816.8 ± 1532.6 pg/mL (0.35 mg dose)[6] |
| Elimination Half-life (t½) | 7.5 ± 3.1 days (IM)[2] | ~8-9 hours[6][9] |
| Volume of Distribution (Vd) | Data not available | ~4 L/kg[6][9] |
| Clearance | Data not available | ~600 L/day[6] or ~0.4 L/hr/kg[9] |
| Protein Binding | Data not available | 36% to SHBG, 61% to albumin[6][9] |
| Metabolism | Reduction at C5, C3, and C20 positions[2] | Extensive reduction, followed by sulfate and glucuronide conjugation[6][9] |
| Excretion | Urine: 28%, Feces: 72%[2] | Urine: >50%, Feces: 20-40% (as metabolites)[6] |
| Duration of Action | Long-acting; 8 to 21+ days (IM)[2] | Short-acting |
Experimental Protocols and Methodologies
Detailed experimental protocols for determining the pharmacokinetic parameters of this compound are not available in the cited literature. However, for norethindrone, the data is typically derived from clinical pharmacokinetic studies.
Typical Protocol for an Oral Norethindrone Pharmacokinetic Study
A representative study would involve the following steps:
-
Subject Recruitment: Healthy female volunteers are recruited for the study. Subjects typically have not used hormonal contraceptives for a specified period before the study.
-
Drug Administration: A single oral dose of norethindrone (e.g., 0.35 mg) is administered to the subjects, often after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of norethindrone are determined using a validated analytical method, such as radioimmunoassay (RIA) or, more commonly in modern studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution.
Visualizations
Signaling Pathway and Experimental Workflow
To illustrate the concepts discussed, the following diagrams represent the general signaling pathway for progestins and a typical experimental workflow for a clinical pharmacokinetic study.
Caption: General signaling pathway for progestins like this compound and norethindrone.
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
Summary and Conclusion
This compound and norethindrone are synthetic progestins that share a common mechanism of action through the progesterone receptor. However, their pharmacokinetic profiles differ substantially, primarily driven by their intended routes of administration and resulting formulations.
-
Norethindrone , administered orally, is rapidly absorbed and eliminated, with a well-characterized pharmacokinetic profile.[6] Its relatively short half-life is suitable for daily oral contraceptive regimens.[6]
-
This compound is administered via intramuscular injection, acting as a long-acting depot formulation.[2] This route bypasses first-pass metabolism, but detailed human pharmacokinetic parameters such as Cmax and Tmax are not well-documented in publicly available literature. Its long elimination half-life underpins its use in applications requiring sustained progestogenic effect.[2]
For drug development professionals, the choice between a compound like norethindrone and a long-acting ester like this compound depends entirely on the desired therapeutic outcome, dosing frequency, and patient compliance considerations. The significant lack of detailed, modern pharmacokinetic data for this compound presents a notable knowledge gap and an opportunity for further research to fully characterize its disposition in humans.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. Norethindrone contraception: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Pharmacokinetics of norethindrone in Indian Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Gestonorone Caproate's Mechanism of Action: A Comparative Analysis Through Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gestonorone caproate's mechanism of action with other progestogenic agents, focusing on the validation of its effects through gene expression analysis. While direct, extensive gene expression data for this compound is limited in the public domain, this document synthesizes available information on its molecular pathway and draws comparisons from closely related progestins to offer valuable insights for research and drug development.
Introduction to this compound
This compound, also known as gestronol hexanoate, is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1] It is utilized in various therapeutic applications, including the management of gynecological disorders and certain hormone-sensitive cancers.[2] Its primary mechanism of action involves binding to and activating progesterone receptors, leading to downstream effects on gene transcription.[1][2][3]
The Progesterone Receptor Signaling Pathway
The established mechanism of action for progestins like this compound is initiated by their binding to progesterone receptors (PRs) in target tissues. This interaction triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Caption: this compound Signaling Pathway.
Upon entering the target cell, this compound binds to the progesterone receptor, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the receptor, causing the dissociation of HSPs. The activated hormone-receptor complex then translocates to the nucleus.[3] In the nucleus, the complex binds to specific DNA sequences known as progesterone response elements (PREs), which are located in the promoter regions of target genes.[1][3] This binding modulates the transcription of these genes, either activating or repressing them, leading to changes in protein synthesis and ultimately resulting in a cellular response.[3]
Comparative Gene Expression Analysis
A study comparing 17-alpha-hydroxyprogesterone caproate (17-OHPC), a structurally similar progestin, with natural progesterone found that 17-OHPC was comparable to progesterone in eliciting gene expression in various cell lines.[2][3] This suggests that while there may be differences in receptor binding affinity, the downstream transcriptional effects on key progesterone-responsive genes could be quite similar.
The following table summarizes hypothetical comparative data based on typical progestin effects, which would require experimental validation for this compound.
| Gene Category | This compound (Hypothetical) | Progesterone (Typical) | Other Synthetic Progestins (e.g., 17-OHPC) |
| Endometrial Regulation | |||
| Secretory Transformation | Upregulation of genes like PAEP and IGFBP1 | Upregulation of PAEP, IGFBP1 | Similar upregulation of key secretory phase genes |
| Cell Proliferation | Downregulation of estrogen-responsive genes like Ki-67 | Downregulation of Ki-67 | Similar anti-proliferative effects |
| Anti-Estrogenic Effects | |||
| Estrogen Receptor α (ERα) | Downregulation | Downregulation | Variable, but generally downregulatory |
| Cancer Cell Proliferation | |||
| Tumor Suppressor Genes | Potential upregulation | Upregulation of certain tumor suppressors | Varies depending on the progestin and cancer type |
| Oncogenes | Potential downregulation | Downregulation of certain oncogenes | Varies depending on the progestin and cancer type |
Experimental Protocols for Gene Expression Analysis
To validate the mechanism of action of this compound and compare it with other progestins, a series of well-established experimental protocols can be employed. The following outlines a typical workflow for such an analysis.
Caption: Experimental Workflow for Gene Expression Analysis.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., endometrial cancer cell lines like Ishikawa or breast cancer cell lines like T47D, which are known to express progesterone receptors).
-
Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Hormone Treatment: Prior to treatment, cells are typically steroid-starved for 24-48 hours. Subsequently, cells are treated with this compound, progesterone, or other progestins of interest at various concentrations and for different time points. A vehicle control (e.g., DMSO) is essential.
RNA Extraction
-
Lysis: After treatment, cells are washed with PBS and then lysed using a reagent like TRIzol.
-
Extraction: Total RNA is extracted using a method such as the phenol-chloroform extraction, followed by precipitation with isopropanol.
-
Purification: The RNA pellet is washed with ethanol and resuspended in RNase-free water. DNase treatment is recommended to remove any contaminating genomic DNA.
RNA Quality and Quantity Assessment
-
Quantification: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), measuring the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) is a key metric, with a RIN > 8 being desirable for downstream applications like RNA-sequencing.
Gene Expression Profiling
-
RNA-Sequencing (RNA-Seq): This high-throughput method provides a comprehensive and quantitative view of the transcriptome. It involves library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes.
-
Microarray Analysis: This technique uses a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of a large number of genes simultaneously.
Data Analysis
-
Differential Gene Expression: Bioinformatic tools are used to identify genes that are significantly upregulated or downregulated in response to treatment compared to the control.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway analysis (e.g., KEGG) are performed to understand the biological functions and signaling pathways affected by the differentially expressed genes.
Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of a subset of key differentially expressed genes identified from RNA-seq or microarray analysis are validated using qRT-PCR. This technique is highly sensitive and specific for quantifying gene expression.
-
Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amplification is monitored in real-time to quantify the amount of target gene expression relative to a reference gene (e.g., GAPDH, ACTB).
-
Conclusion
The mechanism of action of this compound is consistent with that of other progestins, primarily acting through the progesterone receptor to modulate gene expression. While direct comparative gene expression data is limited, the experimental framework outlined in this guide provides a robust approach for researchers to validate its specific transcriptional signature. By comparing the gene expression profiles induced by this compound with those of natural progesterone and other synthetic progestins, a more precise understanding of its unique therapeutic effects and potential side effects can be achieved. This knowledge is crucial for the continued development and targeted application of this and other progestogenic compounds in clinical practice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Gestonorone Caproate vs. Cyproterone Acetate in Steroid Receptor Modulation
For Immediate Release
A comprehensive review of preclinical and clinical data reveals distinct efficacy profiles for gestonorone caproate and cyproterone acetate, two synthetic steroidal agents. While both exert influence over hormonal pathways, their primary mechanisms, receptor affinities, and clinical applications diverge significantly. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by available experimental data and detailed methodologies.
Overview of Compounds
This compound (also known as gestronol hexanoate) is a potent progestin, primarily recognized for its efficacy in treating benign prostatic hyperplasia (BPH) and endometrial cancer.[1] Its therapeutic effects are largely attributed to its strong progestogenic activity, which leads to the suppression of gonadotropin release and subsequent reduction in testosterone levels.[2][3]
Cyproterone Acetate (CPA) is a dual-action compound known for its potent antiandrogenic and progestogenic activities.[4] It functions as a direct competitive antagonist of the androgen receptor (AR) and also suppresses gonadotropin secretion.[4] This dual mechanism makes it a cornerstone in the treatment of prostate cancer, hirsutism, and other androgen-dependent conditions.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between the two compounds lies in their interaction with the androgen receptor. Cyproterone acetate directly blocks the androgen receptor, competitively inhibiting the binding of testosterone and its more potent metabolite, dihydrotestosterone (DHT).[4] In contrast, this compound is considered a pure progestogen with no direct antiandrogenic effects, meaning it does not significantly bind to the androgen receptor.[1] Its antiandrogenic activity in tissues like the prostate is indirect, resulting from the potent suppression of luteinizing hormone (LH) and, consequently, systemic testosterone production.[2][5]
Both compounds also exhibit an inhibitory effect on the enzyme 5α-reductase, which is responsible for converting testosterone to DHT. However, the potency of this inhibition varies.
Quantitative Preclinical Data
Direct comparative studies providing binding affinities under identical conditions are scarce. The following tables summarize available data from various sources, which should be interpreted with consideration for inter-laboratory variability.
Table 1: Receptor Binding Affinity & Enzyme Inhibition
| Compound | Target | Species/System | Value | Value Type | Reference(s) |
| Cyproterone Acetate | Androgen Receptor (AR) | Rat (prostate cytosol) | 24 nM | IC₅₀ | [4] |
| Androgen Receptor (AR) | Hamster (prostate cytosol) | 4.4 nM | IC₅₀ | [6] | |
| 5α-Reductase (skin) | Human | 87 µM | IC₅₀ | [7] | |
| 5α-Reductase (prostate) | Rat | >1000 µM | IC₅₀ | [8] | |
| This compound | Progesterone Receptor (PR) | Animal Bioassays | 20-25x > Progesterone | Relative Potency | [1] |
| Androgen Receptor (AR) | N/A | No significant binding reported | Qualitative | [1] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Table 2: In Vivo Effects on Testosterone Levels
| Compound | Dosage | Effect | Indication | Reference(s) |
| This compound | 400 mg/week (IM) | ~75% suppression of plasma testosterone | Prostate Cancer | [2][3] |
| Cyproterone Acetate | 300 mg/day | Suppression of plasma testosterone | Benign Prostatic Hypertrophy | [5] |
Clinical Efficacy Summary
Clinical applications reflect the distinct pharmacological profiles of the two agents.
Table 3: Selected Clinical Trial Outcomes
| Compound | Indication | Key Outcomes | Reference(s) |
| This compound | Benign Prostatic Hyperplasia (BPH) | Subjective and objective improvement; significant reduction in residual urine in 78% of patients; improved uroflowmetry. | [9][10][11] |
| Cyproterone Acetate | Prostate Cancer | Used to block tumor flare with LHRH agonists and as a second-line hormonal therapy. | [12] |
| Benign Prostatic Hyperplasia (BPH) | Suppressed testosterone and DHT uptake in prostatic tissue. | [5] |
Experimental Protocols
The data presented are derived from established experimental methodologies designed to assess hormonal activity.
Protocol 1: Competitive Receptor Binding Assay
This in vitro assay quantifies the affinity of a test compound for a specific steroid receptor.
-
Objective: To determine the IC₅₀ or Kᵢ (inhibition constant) of a test compound (e.g., CPA) for the Androgen Receptor.
-
Methodology:
-
Receptor Source: Cytosolic fractions are prepared from target tissues (e.g., rat ventral prostate) or from cells engineered to express the human receptor (e.g., transfected COS-1 cells).
-
Radioligand: A high-affinity radioactive ligand for the receptor (e.g., ³H-DHT or ³H-R1881 for the AR) is used at a fixed concentration.
-
Competition: The receptor source and radioligand are incubated in a series of tubes with increasing concentrations of the unlabeled test compound.
-
Separation: After incubation reaches equilibrium, bound and free radioligand are separated (e.g., via charcoal-dextran adsorption or filtration).
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Analysis: Data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Protocol 2: Hershberger Bioassay (In Vivo)
This assay is the standard in vivo method for assessing a substance's androgenic or antiandrogenic activity in a mammalian model.
-
Objective: To determine if a compound can inhibit the action of a potent androgen on androgen-dependent tissues.
-
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The animals are divided into groups: a vehicle control, a positive control (testosterone propionate, TP), and test groups receiving TP plus various doses of the test compound (e.g., CPA).
-
Administration: Dosing occurs daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Weighing: Five key androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Analysis: A statistically significant decrease in the weight of these tissues in the test groups compared to the TP-only group indicates antiandrogenic activity.
-
Conclusion
This compound and cyproterone acetate achieve antiandrogenic effects through fundamentally different pathways. Cyproterone acetate is a direct and potent androgen receptor antagonist, making it suitable for conditions driven by high androgen receptor activity. This compound functions as a powerful progestin, indirectly achieving an antiandrogenic state by suppressing testosterone production at its source. This makes it effective for hormone-sensitive proliferative conditions like BPH. The choice between these agents in a research or clinical context must be guided by the specific molecular drivers of the condition being studied. Further head-to-head studies are warranted to provide a more precise quantitative comparison of their potencies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydroxyprogesterone caproate - Wikiwand [wikiwand.com]
- 3. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 5. Testosterone metabolism in benign prostatic hypertrophy: in vivo studies of this compound and cyproterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conservative treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Progestogen (medication) - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Gestonorone Caproate
For researchers and scientists in the dynamic field of drug development, the integrity of their work and the safety of their laboratory environment are paramount. Gestonorone Caproate, a synthetic progestin, is a compound that necessitates careful handling and adherence to strict disposal protocols due to its potential health and environmental risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
This compound is classified as a substance suspected of causing cancer and may damage fertility or the unborn child[1]. As a potential endocrine disruptor, improper disposal can lead to environmental contamination with adverse effects on aquatic life[1][2]. Therefore, a comprehensive disposal plan is not just a matter of regulatory compliance but a fundamental aspect of responsible research.
Summary of this compound Hazards
For quick reference, the following table summarizes the key hazards associated with this compound.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Carcinogenicity | Suspected of causing cancer. | H351 |
| Reproductive Toxicity | May damage fertility or the unborn child. May cause harm to breast-fed children. | H360, H362 |
| Endocrine Disruption | Potential endocrine disrupting compound. | Not specified in GHS |
Operational and Disposal Plan for this compound
This plan outlines the procedural steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Avoid generating dust or aerosols. If working with a powdered form, use techniques to minimize dust creation.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
2. Waste Segregation and Collection:
-
All materials that come into contact with this compound are to be considered hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the waste and clearly labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., carcinogen, reproductive toxicity).
3. Disposal Procedure:
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management service, which will typically utilize incineration.
-
Step 1: Containerization: Securely seal the hazardous waste container containing this compound waste.
-
Step 2: Storage: Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Step 3: Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company. Ensure the company is licensed to handle and dispose of pharmaceutical and hazardous chemical waste.
-
Step 4: Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, and retain all documentation provided by the waste management service.
Important Note on Chemical Inactivation:
Currently, there are no widely established and validated chemical inactivation protocols for the routine, small-scale laboratory disposal of this compound. Attempting to neutralize the compound with other chemicals without a validated protocol can be dangerous, potentially creating more hazardous byproducts or resulting in incomplete decontamination. Therefore, direct disposal via a licensed hazardous waste contractor is the safest and most compliant method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling Gestonorone Caproate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Gestonorone Caproate is paramount. This document provides essential procedural guidance, summarizing key safety information, operational protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound is classified as a substance suspected of causing cancer, and it may damage fertility or the unborn child.[1][2] It may also cause harm to breast-fed children.[1][2] Due to these significant health risks, strict adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment when handling this compound. This is based on a comprehensive review of available safety data sheets.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Chemical-resistant gloves | Consider double gloving.[3] Nitrile or neoprene gloves are preferred.[4] |
| Body Protection | Protective clothing | Wear a lab coat or disposable gown.[4][5] Fire/flame resistant and impervious clothing should be worn.[1] |
| Eye & Face Protection | Safety goggles or face shield | Use tightly fitting safety goggles with side-shields.[1] A faceshield or full face protection is necessary if there is a potential for direct contact with dusts, mists, or aerosols.[3] |
| Respiratory Protection | Full-face respirator or N95/N100 mask | A fit-tested N95 or N100 NIOSH-approved mask is recommended for airborne particles.[4] If exposure limits are exceeded, or irritation or other symptoms are experienced, a full-face respirator should be used.[1] A positive pressure air-supplied respirator is recommended for potential uncontrolled releases or unknown exposure levels.[3] |
Hazard Classification and Precautionary Statements
The Globally Harmonized System (GHS) classification for this compound indicates significant health hazards.
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[1][2] |
| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child[1][2] |
| Effects on or via Lactation | - | H362: May cause harm to breast-fed children[1][2] |
Key precautionary statements include:
-
P203: Obtain, read and follow all safety instructions before use.[1]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1][6]
-
P263: Avoid contact during pregnancy and while nursing.[1][6]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]
-
P318: IF exposed or concerned, get medical advice.[1]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Operational Plan for Handling this compound
A step-by-step guide for the safe handling of this compound from receipt to disposal is detailed below.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Engineering controls such as a fume hood are recommended, especially when handling the powder form.[5]
-
Restricted Access: Ensure the handling area is clearly marked and access is restricted to authorized personnel.
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible.[3]
Handling Procedures
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Aliquoting: If working with the solid form, conduct all weighing and aliquoting within a fume hood or other contained environment to minimize dust formation.[1]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoiding Contact: Avoid all direct contact with the skin and eyes.[1]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the handling area.[1]
Storage
-
Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Security: The storage area should be locked and secured.[1][6]
-
Segregation: Store away from incompatible materials.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Method: Dispose of contents and containers at an approved waste disposal facility in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or surface water.[6]
-
Spill Management:
-
In case of a spill, evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill and prevent it from spreading.
-
Collect the spilled material using appropriate tools and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C26H38O4 | CID 443881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organon.com [organon.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. beaufort.tricare.mil [beaufort.tricare.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
